Product packaging for Pregabalin(Cat. No.:CAS No. 148553-50-8)

Pregabalin

Número de catálogo: B1679071
Número CAS: 148553-50-8
Peso molecular: 159.23 g/mol
Clave InChI: AYXYPKUFHZROOJ-ZETCQYMHSA-N

Descripción

Historical Context of Discovery and Early Development

The history of pregabalin's discovery and early development is rooted in the exploration of GABA analogues and the pursuit of novel therapeutic agents for conditions like epilepsy. rsc.orgingentaconnect.com

This compound originated from a research program focused on developing analogues of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the brain. rsc.orgsci-hub.se This research, led by Dr. Richard Silverman at Northwestern University, initially aimed to develop compounds that could modulate enzymes involved in GABA metabolism, such as GABA aminotransferase (GABA-AT) and L-glutamic acid decarboxylase (GAD). rsc.orgingentaconnect.com While some synthesized compounds were found to be substrates or activators of these enzymes, the focus shifted with the observation of anticonvulsant activity in preclinical models. rsc.org this compound, specifically the (S)-enantiomer, emerged from this research as a compound with robust antiepileptic activity, despite not directly mimicking GABA or significantly altering GABA uptake or degradation. rsc.orgwikipedia.orgsci-hub.se

Early preclinical studies played a crucial role in identifying the therapeutic potential of this compound. Observations in animal models, particularly mouse models of epilepsy, demonstrated its ability to prevent seizures. rsc.org Further preclinical investigations extended to models of anxiety and various pain states, including neuropathic pain. rsc.orgnih.gov These studies helped to define the pharmacological activity of this compound and indicated its potential utility beyond epilepsy. rsc.orgnih.gov The finding of antiepileptic activity in a preclinical model was a key catalyst for significant investment in delineating its mechanism of action and pharmacological profile. rsc.org Preclinical data suggested that this compound was more potent than gabapentin (B195806), another GABA analogue, in both antiepileptic and analgesic models. nih.gov

Public funding played a significant role in the initial discovery of this compound. The foundational research conducted at Northwestern University by Dr. Richard Silverman was largely supported by public funding, notably from the National Institutes of Health (NIH). researchgate.netnorthwestern.edunih.gov A specific NIH grant in 1987 provided crucial early support for the research that led to the discovery of this compound. northwestern.edu This highlights how public sector investment in basic research within academic institutions can be instrumental in the early stages of drug discovery. researchgate.netnih.gov Relevant NIH awards totaled millions of dollars during the pre-approval development phase of this compound, underscoring the contribution of public funding alongside industry efforts. researchgate.netnih.gov

Following its discovery in an academic setting, this compound transitioned to industrial development. In 1990, it was licensed to Parke-Davis, which subsequently undertook further development through to regulatory approval. researchgate.netnih.gov Full development efforts commenced in earnest around 1998, focusing on indications such as neuropathic pain, epilepsy, and anxiety. rsc.org Early Phase 2 studies were initiated in pain and epilepsy populations in 1997, followed by anxiety in 1998. rsc.org Results from Phase 2 and 3 studies became available in 1999. rsc.org this compound received regulatory approval in the European Union in 2004. wikipedia.org The U.S. Food and Drug Administration (FDA) granted approval for this compound in December 2004 for the treatment of epilepsy, diabetic neuropathic pain, and postherpetic neuralgia. wikipedia.orgnih.gov this compound was subsequently launched in the U.S. market under the brand name Lyrica in 2005. wikipedia.orgnorthwestern.edu

Evolution of this compound as a Research Compound

The successful development and regulatory approval of this compound marked its evolution from a promising preclinical compound to a significant subject of ongoing academic and industrial research.

This compound emerged as a novel therapeutic agent with a distinct pharmacological profile. frontiersin.orgresearchgate.net While initially synthesized as a GABA analogue, its therapeutic effects are not mediated through direct binding to GABA receptors or alteration of GABA metabolism. wikipedia.orgsci-hub.sepsychiatryonline.org Instead, research indicates that this compound binds specifically to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels. rsc.orgwikipedia.orgsci-hub.setandfonline.com This binding is thought to modulate calcium influx and consequently reduce the release of various neurotransmitters, including glutamate (B1630785), noradrenaline, and substance P, which are involved in pain and hyperexcitability states. psychiatryonline.orgmdpi.com This mechanism distinguishes this compound from many other central nervous system agents and underlies its efficacy in conditions like neuropathic pain, epilepsy (as adjunctive therapy for partial-onset seizures), and generalized anxiety disorder. wikipedia.orgsci-hub.sepsychiatryonline.orgresearchgate.net Its emergence as a treatment for neuropathic pain, in particular, positioned it as a first-line therapeutic agent in many cases. nih.govfrontiersin.org The ongoing research into its precise mechanisms and potential new applications continues to solidify its role as a key research compound. nih.govmdpi.com

Shifting Paradigms in Understanding its Pharmacological Profile

Early research into this compound was influenced by its structural similarity to GABA. wikipedia.orgsci-hub.se However, studies quickly demonstrated that this compound does not bind to GABA receptors (GABAA or GABAB), nor is it converted into GABA or a GABA receptor agonist in vivo. wikipedia.orgnih.gov It also does not directly modulate GABA transport or metabolism. wikipedia.org This necessitated a shift in the understanding of its pharmacological basis.

The pivotal discovery in elucidating this compound's mechanism of action was its high-affinity binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. wikipedia.orgresearchgate.netdrugbank.comresearchgate.net The α2δ subunit is an auxiliary protein that modulates the function of the pore-forming α1 subunit of VGCCs. wikipedia.orgnih.gov this compound primarily binds to the α2δ-1 and α2δ-2 subunits. wikipedia.orgresearchgate.netdrugbank.com

Binding of this compound to the α2δ subunit is thought to reduce the depolarization-induced influx of calcium into presynaptic neurons. nih.govdroracle.ai This reduction in calcium influx subsequently decreases the release of several excitatory neurotransmitters, including glutamate, norepinephrine (B1679862), substance P, and calcitonin gene-related peptide (CGRP). wikipedia.orgdrugbank.comdroracle.aifrontiersin.orgnih.gov By attenuating the release of these neurotransmitters, this compound is believed to reduce excessive neuronal excitability and stabilize hyperactive neural circuits implicated in various pathological states. droracle.aipatsnap.com

While the binding to the α2δ subunit of VGCCs is considered the primary mechanism, research continues to explore other potential interactions and downstream effects. Studies have suggested that this compound may also influence the trafficking of calcium channels to the cell membrane and interact with other proteins associated with the α2δ subunit, such as thrombospondins and NMDA receptors. wikipedia.orgnih.govfrontiersin.org

Overview of Major Research Trajectories

Academic research on this compound has primarily focused on understanding its efficacy and mechanisms in the context of the conditions for which it has demonstrated therapeutic benefit. Major research trajectories include:

Neuropathic Pain: Extensive research has investigated this compound's role in various neuropathic pain conditions, including diabetic peripheral neuropathy, postherpetic neuralgia, and pain associated with spinal cord injury. nih.govnih.gov Studies have explored its ability to reduce pain intensity, allodynia, and hyperalgesia in animal models and clinical settings. nih.govmdpi.com Research findings often highlight the correlation between this compound's binding to the α2δ-1 subunit and its analgesic effects. frontiersin.orgpnas.org Meta-analyses of clinical trials have evaluated its effectiveness compared to placebo and other treatments for neuropathic pain. frontiersin.orgplos.org

Table 1: Summary of Selected Research Findings in Neuropathic Pain

Study TypePatient Population/ModelKey FindingCitation
Preclinical (Rodent)Nerve injury modelsThis compound reduces allodynia and hyperalgesia. nih.govmdpi.com nih.govmdpi.com
Preclinical (Rodent)α2δ-1 R217A mutant miceAnalgesic efficacy of this compound is lost. frontiersin.orgpnas.org frontiersin.orgpnas.org
Clinical Trial (Meta-analysis)Various Neuropathic Pain ConditionsThis compound showed superior pain reduction compared to placebo in several studies. frontiersin.orgplos.org frontiersin.orgplos.org
Clinical Trial (Real-world)Peripheral Neuropathic PainSignificant improvement in pain intensity observed after 3 months of treatment. dovepress.com dovepress.com

Epilepsy: this compound is also researched as an adjunctive therapy for partial-onset seizures. wikipedia.orgresearchgate.net Studies in animal seizure models demonstrated its activity, leading to its investigation in clinical trials for epilepsy. researchgate.net The mechanism involving the modulation of VGCCs and subsequent reduction in excitatory neurotransmitter release is believed to contribute to its anticonvulsant effects by stabilizing neuronal excitability. researchgate.netpatsnap.com Research has examined its efficacy in reducing seizure frequency in adult patients. europa.eu

Anxiety Disorders: Academic interest extends to this compound's anxiolytic properties, particularly in generalized anxiety disorder (GAD). wikipedia.orgnih.govfrontiersin.org Research suggests that the modulation of neurotransmitter release, including norepinephrine and glutamate, through α2δ binding plays a role in its ability to alleviate anxiety symptoms. nih.govdroracle.aifrontiersin.org Studies have investigated its effectiveness in reducing both psychological and somatic symptoms of anxiety and its potential for rapid onset of action. nih.govfrontiersin.orgnih.gov Research has also explored its use in other anxiety conditions like social anxiety disorder. researchgate.net

Table 2: Selected Research Insights into this compound's Anxiolytic Effects

Study TypePatient Population/ModelKey FindingCitation
Preclinical (Animal)Anxiety modelsBinding to α2δ receptors is necessary for anxiolytic-like effects. nih.govnih.gov nih.govnih.gov
Clinical TrialGeneralized Anxiety DisorderSignificant reduction in psychological and somatic anxiety symptoms compared to placebo. nih.govfrontiersin.org nih.govfrontiersin.org
Clinical TrialGeneralized Anxiety DisorderEvidence of rapid onset of anxiolytic effect in some studies. nih.govnih.gov nih.govnih.gov
Clinical TrialSocial Anxiety DisorderDemonstrated efficacy in reducing symptoms, particularly at higher doses in some studies. researchgate.net researchgate.net

Beyond these primary areas, research trajectories have also included investigations into this compound's pharmacokinetics, its potential interactions with other medications, and explorations of its effects on sleep quality in conditions like fibromyalgia. wikipedia.orgfrontiersin.orgrsc.org The high oral bioavailability and predominantly renal excretion of unchanged drug are well-documented pharmacokinetic properties that have been characterized in research. wikipedia.orgrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO2 B1679071 Pregabalin CAS No. 148553-50-8

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(3S)-3-(aminomethyl)-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXYPKUFHZROOJ-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1045950
Record name Pregabalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pregabalin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014375
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Freely soluble, Freely soluble in water and both basic and acidic solutions, 1.13e+01 g/L
Record name Pregabalin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00230
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PREGABALIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7530
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pregabalin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014375
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

White to off-white crystalline solid

CAS No.

148553-50-8
Record name Pregabalin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148553-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pregabalin [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148553508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pregabalin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00230
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pregabalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PREGABALIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55JG375S6M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PREGABALIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7530
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Pregabalin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014375
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

186-188 °C
Record name Pregabalin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00230
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PREGABALIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7530
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Molecular and Cellular Mechanisms of Action

Primary Binding Target Characterization

Pregabalin exerts its effects by binding with high affinity to the alpha2-delta (α2δ) subunit of voltage-gated calcium channels. drugbank.comresearchgate.netprobes-drugs.orgnih.gov This interaction is considered key to its pharmacological profile. drugbank.comresearchgate.net

This compound demonstrates high-affinity binding to the α2δ-1 subunit, which is an auxiliary subunit of voltage-gated calcium channels. drugbank.comresearchgate.netnih.gov This binding is potent and selective. researchgate.netnih.gov Studies, including those using genetically modified mice with a mutation in the α2δ-1 protein, have provided strong evidence that this subunit is a major binding protein for this compound in the central nervous system and is required for its efficacy in animal models. nih.govresearchgate.netpnas.org The R217A mutation in the α2δ-1 protein significantly reduces this compound binding affinity and leads to a loss of its analgesic efficacy in mutant mice, further highlighting the critical role of this subunit. pnas.org Receptor autoradiography studies have shown extensive this compound binding throughout the central nervous system, with high levels observed in regions such as the neocortex, hippocampus, cerebellum, dorsal horn of the spinal cord, and amygdala, areas known to preferentially express the α2δ-1 protein. researchgate.netnih.govnih.gov

Here is a summary of this compound binding characteristics:

Target SubunitBinding AffinityLocalization
α2δ-1High AffinityNeocortex, Hippocampus, Cerebellum, Spinal Cord Dorsal Horn, Amygdala researchgate.netnih.govnih.gov
α2δ-2Potent and SelectiveCerebellum, Subcortical regions including thalamus researchgate.netnih.govpnas.org

Although this compound is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), it does not bind directly to GABA receptors, including GABAA or GABAB receptors. drugbank.comresearchgate.netprobes-drugs.orgwikipedia.orgnih.govnih.gov this compound was designed with structural modifications to enhance its lipophilicity and facilitate its diffusion across the blood-brain barrier, but this structural similarity does not translate to direct activity at GABAergic receptors. nih.govresearchgate.net In vitro and in vivo studies, including electrophysiological recordings, have failed to show evidence of interaction between this compound and GABAA or GABAB receptors. researchgate.netnih.gov This indicates that its pharmacological effects are independent of direct GABAergic mechanisms. nih.govphypha.irscielo.br

Downstream Effects on Neurotransmitter Release

The binding of this compound to the α2δ subunits of voltage-gated calcium channels leads to a modulation of calcium influx into presynaptic nerve terminals. karger.comresearchgate.netdroracle.ai This reduced calcium influx subsequently affects the release of various neurotransmitters. karger.comresearchgate.netdroracle.aikoreamed.org

By binding to the α2δ subunit, this compound is thought to reduce the normal trafficking of voltage-gated calcium channels from intracellular sites to the cell membrane, where they are functional. wikipedia.orgkarger.com This inhibition of channel trafficking leads to a reduced calcium inward current upon neuronal depolarization. karger.com The decreased influx of calcium into presynaptic terminals is crucial because neurotransmitter release is a calcium-dependent process. karger.comresearchgate.netdroracle.aikoreamed.org Consequently, this compound's action results in a reduction in the calcium-dependent release of excitatory neurotransmitters from presynaptic neurons, particularly in states of neuronal hyperexcitability. drugbank.comkarger.comresearchgate.netdroracle.aikoreamed.orgaap.org This modulation of neurotransmitter release is considered a primary mechanism underlying this compound's therapeutic effects, such as its antiseizure and antinociceptive actions observed in animal models. drugbank.comresearchgate.net

Here is a table summarizing the neurotransmitters affected by this compound's action:

Impact on Ion Channel Function and Trafficking

The primary mechanism of action of this compound involves its binding to auxiliary subunits of voltage-gated calcium channels. This interaction has significant consequences for both the function and the cellular localization of these channels.

Regulation of Voltage-Gated Calcium Channel Functionality

This compound demonstrates high-affinity binding to the α2δ subunits of voltage-gated calcium channels, specifically the α2δ-1 and α2δ-2 isoforms. nih.govfrontiersin.org These subunits are auxiliary proteins associated with the pore-forming α1 subunit of the channel. koreamed.org Binding of this compound to the α2δ subunit is thought to reduce the influx of calcium ions into presynaptic nerve terminals. koreamed.orgdroracle.airesearchgate.net This reduction in calcium influx is a critical step in the process of neurotransmitter release, as calcium entry triggers the fusion of synaptic vesicles with the presynaptic membrane. By attenuating calcium influx, this compound effectively reduces the excessive release of excitatory neurotransmitters. koreamed.orgdroracle.airesearchgate.net

Inhibition of α2δ-1 Protein Trafficking to Presynaptic Terminals

Research indicates that in conditions associated with increased neuronal excitability, such as neuropathic pain, there is an upregulation and increased trafficking of the α2δ-1 subunit to presynaptic terminals. frontiersin.orgjneurosci.org This increased presence of α2δ-1 at the synapse is correlated with enhanced calcium channel activity and subsequent heightened neurotransmitter release. frontiersin.org Studies have shown that this compound can inhibit this increased trafficking of α2δ-1 protein to presynaptic terminals. jneurosci.orgnih.govscienceopen.comnih.gov In animal models of neuropathic pain, chronic treatment with this compound has been observed to reduce the elevated levels of α2δ-1 in the spinal cord and ascending axon tracts and decrease the expression of α2δ-1 on the plasma membrane of neurons. jneurosci.orgscienceopen.comnih.gov This suggests that a key part of this compound's mechanism involves interfering with the proper localization of α2δ-1 subunits, thereby limiting the number of functional voltage-gated calcium channels at the synapse and reducing excessive neurotransmitter release.

Investigation of Ancillary Mechanisms and Molecular Interactions

Potential Modulation of Excitatory Amino Acid Transporters

Some research suggests that this compound may influence the activity of excitatory amino acid transporters (EAATs). researchgate.netnih.gov EAATs are responsible for clearing excitatory amino acids, such as glutamate (B1630785), from the synaptic cleft, thus regulating the duration and intensity of excitatory neurotransmission. nih.gov Specifically, studies have indicated that this compound may increase the activity of EAAT3. nih.govresearchgate.net Enhanced EAAT activity could lead to a more rapid removal of glutamate from the synapse, further contributing to a reduction in excitatory signaling and neuronal hyperexcitability. researchgate.netnih.gov

Interactions with Other Proteins (e.g., α-neurexins, Prion Proteins, LRP1)

The α2δ-1 subunit, the primary binding site for this compound, has been shown to interact with a variety of other proteins in the nervous system. These interactions may play a role in the broader physiological and pathophysiological functions of α2δ-1 and could potentially be modulated by this compound binding. Proteins that interact with α2δ-1 include α-neurexins, Prion Proteins (PrP), and Low-Density Lipoprotein receptor-related protein 1 (LRP1). nih.govfrontiersin.orgresearchgate.netresearchgate.netscispace.comnih.gov

Pharmacodynamics and Systemic Effects

Neurophysiological Modulation

Pregabalin's binding to the α2δ subunit of VGCCs plays a crucial role in modulating neuronal excitability and synaptic transmission. drugbank.comresearchgate.net

This compound modulates synaptic transmission by reducing the release of various neurotransmitters, including glutamate (B1630785), norepinephrine (B1679862), and substance P, through its interaction with the α2δ subunit of presynaptic VGCCs. drugbank.comresearchgate.netkoreamed.org This reduction in neurotransmitter release attenuates excitatory neurotransmission. drugbank.comnih.gov While the acute effects on calcium entry in certain fibers in the dorsal horn may be limited at clinically relevant concentrations, chronic mechanisms involving the downregulation of pro-nociceptive proteins and/or synaptic plasticity may contribute to this compound's effects over time. frontiersin.org Research also suggests that this compound can affect synaptic plasticity by decreasing D-serine content and influencing NMDA receptor-mediated synaptic transmission in the spinal cord dorsal horn, particularly in neuropathic pain states. researchgate.netdntb.gov.ua

Influence on Pain Pathways and Sensory Processing

This compound exerts significant influence on pain pathways and sensory processing, particularly in neuropathic pain states.

The analgesic action of this compound in neuropathic pain states is primarily attributed to its binding to the α2δ subunit of VGCCs. drugbank.comnih.govwikipedia.orgnih.gov This interaction leads to a reduction in the release of excitatory neurotransmitters in the central nervous system, which are often upregulated in neuropathic pain conditions. drugbank.comkoreamed.orgresearchgate.net By reducing the excessive release of neurotransmitters like glutamate and substance P, this compound helps to dampen the hyperexcitability of neurons involved in pain transmission. drugbank.comkoreamed.orgfrontiersin.org Upregulation of the α2δ-1 subunit in the dorsal root ganglia and spinal dorsal horn following nerve injury is implicated in neuropathic pain, and this compound's binding to this subunit is crucial for its analgesic efficacy. researchgate.netfrontiersin.org this compound is thought to reduce the trafficking of the α2δ subunit from the dorsal root ganglia to the spinal dorsal horn, further contributing to its mechanism of action in neuropathic pain. drugbank.comnih.gov

This compound is predicted to reduce pain by preventing the sensory propagation of nociception in the ascending pain pathway. frontiersin.orgnih.gov This is achieved through the inhibition of calcium channels and the subsequent reduction of neurotransmitter release in these pathways. frontiersin.orgnih.gov The ascending pain pathways transmit nociceptive information from the spinal dorsal horn to supraspinal centers, including the thalamus and cortex. nih.gov By modulating neurotransmitter release at the spinal level, this compound can attenuate the transmission of pain signals upwards towards the brain. drugbank.comkoreamed.org Studies suggest that this compound's anti-hyperalgesic effect may primarily impact ascending spinal sensitization. dovepress.com

Some research suggests that this compound may also influence endogenous pain inhibitory pathways. While its primary mechanism is through modulating excitatory neurotransmitter release, there is evidence suggesting a potential role in enhancing inhibitory modulation. dovepress.commdpi.com Studies have shown that in patients responding to this compound treatment, descending pain modulation, as measured by conditioned pain modulation (CPM), becomes significantly more inhibitory. dovepress.com This could be a direct effect on descending pathways or an indirect consequence of reduced ascending nociceptive transmission. dovepress.com Anticonvulsants like this compound may influence descending pain modulation pathways. mdpi.com

Anxiolytic and Anticonvulsant Pharmacodynamics

This compound is a chemical compound structurally related to gamma-aminobutyric acid (GABA), although its primary mechanism of action does not involve direct interaction with GABAergic receptors or pathways. tjn.org.trwikipedia.orgdrugbank.com Instead, the anxiolytic and anticonvulsant pharmacodynamics of this compound are primarily mediated by its high-affinity binding to the alpha2-delta (α2-δ) auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. tjn.org.trwikipedia.orgdrugbank.comdrugbank.comresearchgate.netnih.govresearchgate.netdroracle.aiijbcp.comnih.gov

The binding of this compound to the α2-δ subunit, particularly the α2δ-1 and α2δ-2 subtypes, modulates the function of these calcium channels. drugbank.comresearchgate.netresearchgate.netfrontiersin.org This interaction leads to a reduction in the depolarization-induced influx of calcium into presynaptic neurons. tjn.org.trresearchgate.netdroracle.ainih.gov Consequently, the reduced calcium entry attenuates the release of several excitatory neurotransmitters from nerve terminals. tjn.org.trwikipedia.orgdrugbank.comresearchgate.netnih.govdroracle.ainih.govresearchgate.net Neurotransmitters whose release is modulated by this compound include glutamate, norepinephrine (noradrenaline), substance P, serotonin (B10506), dopamine, and calcitonin gene-related peptide. wikipedia.orgdrugbank.comdroracle.airesearchgate.net

This reduction in excitatory neurotransmitter release is hypothesized to decrease neuronal excitability, which is central to both its anticonvulsant and anxiolytic effects. nih.govdroracle.ai By dampening excessive neuronal firing, this compound can help prevent the synchronized electrical activity characteristic of seizures. nih.govconsensus.app In the context of anxiety, the modulation of neurotransmitter release in relevant brain regions, such as the amygdala, hippocampus, and cortex, is thought to contribute to its calming effects. drugbank.comresearchgate.net

Detailed research findings support the role of α2-δ subunit binding in mediating these effects. Studies using tritiated this compound ([³H]-pregabalin) have demonstrated high-affinity binding to α2-δ subunits in various brain regions, including the cortex, hippocampus, cerebellum, and dorsal horn of the spinal cord. drugbank.comresearchgate.net

Binding affinity studies have reported dissociation constants (KD) for [³H]-pregabalin binding to recombinant porcine α2δ-1 and human α2δ-2 subunits in the nanomolar range. For instance, KD values of 5 nM (± 0.1) and 7 nM (± 0.6) have been reported for recombinant porcine α2δ-1 and human α2δ-2 subunits, respectively. researchgate.netresearchgate.net Binding to native human cortical membranes showed a KD of 9 nM (± 2.4), while native pig cortical membranes exhibited a slightly higher affinity with a KD of 2 nM (± 0.1). researchgate.netresearchgate.net These studies also indicate that this compound's binding is specific and distinct, as numerous other common central nervous system drugs did not compete with [³H]-pregabalin binding at these sites. drugbank.comresearchgate.netresearchgate.net

Preclinical studies in animal models have further substantiated the link between α2-δ binding and the observed pharmacological activities. This compound has demonstrated anticonvulsant activity in a variety of animal seizure models, including those induced by electroshock, chemical convulsants, and kindling, as well as in genetically susceptible animals. tjn.org.trresearchgate.net Anxiolytic effects have been observed in standard rat models of anxiety, such as the elevated X-maze and conflict tests. tjn.org.trresearchgate.net Evidence from animal models, including studies with transgenic mice having specific point mutations in the α2δ-1 protein, indicates a structure-activity relationship between the affinity of ligands for the α2δ-1 protein and their potency in models of anxiety and analgesia, further confirming the importance of this binding site for this compound's effects. researchgate.netpnas.org

While the precise downstream signaling pathways are still being fully elucidated, the consensus is that the modulation of VGCC activity via α2-δ subunit binding and the subsequent reduction in excitatory neurotransmitter release are the primary mechanisms underlying this compound's anxiolytic and anticonvulsant properties. wikipedia.orgdrugbank.comnih.govdroracle.ainih.gov

Here is a summary of representative binding affinity data for this compound:

Target SubunitSource MaterialDissociation Constant (KD)Reference
Recombinant porcine α2δ-1HEK293 cells expressing subunit5 nM (± 0.1) researchgate.netresearchgate.net
Recombinant human α2δ-2HEK293 cells expressing subunit7 nM (± 0.6) researchgate.netresearchgate.net
Native human cortical membranesHuman cortex9 nM (± 2.4) researchgate.netresearchgate.net
Native pig cortical membranesPig cortex2 nM (± 0.1) researchgate.netresearchgate.net

Pharmacokinetics in Research Models

Absorption Characteristics

The absorption of pregabalin has been extensively studied in various research models, highlighting its efficient uptake, particularly following oral administration.

This compound is rapidly and extensively absorbed after oral administration in research animals. Studies in rats and monkeys show rapid absorption, with maximum plasma concentrations typically achieved within 1 to 2 hours post-dose fda.gov. In mice and rats, the absolute oral bioavailability of this compound has been reported to be high, exceeding 80% at certain doses fda.gov. For instance, at a 50 mg/kg dose, bioavailability was 94% in mice and 83% in rats fda.gov. In monkeys, bioavailability was 93% at 10 mg/kg, though it was reduced at higher doses fda.gov. Studies in cats also demonstrated rapid absorption, with mean maximum plasma concentrations reached between 0.5 and 1 hour after oral administration, and a mean systemic bioavailability of 94% nih.gov.

The absorption kinetics appear to be linear and dose-proportional, suggesting the absence of saturable absorption within the studied dose ranges in many models researchgate.netsci-hub.se. However, some studies suggest that while the extent of absorption is generally unaffected by food, the rate of absorption can be reduced, leading to lower and delayed peak plasma concentrations drugbank.comcaldic.com. Population pharmacokinetic models have been used to describe the absorption characteristics, with transit compartment models potentially offering a better description of the absorption phase, especially with densely sampled data nih.gov.

Here is a summary of oral absorption kinetics in select research models:

Research ModelDose (mg/kg)Tmax (hours)Absolute Oral Bioavailability (%)
Mouse50-94 fda.gov
Rat501 fda.gov83 fda.gov
Monkey102 fda.gov93 fda.gov
Cat50.5 - 1 nih.gov94 nih.gov
Horse~41 avma.org97.7 avma.org

Despite its relatively low lipophilicity, this compound effectively crosses biological barriers, including the blood-brain barrier (BBB) wikipedia.orgdrugbank.com. This transport is not primarily passive but involves active transport mechanisms wikipedia.orgdrugbank.com. Research indicates that this compound is a substrate for the system L neutral amino acid transporter (LAT1, SLC7A5) wikipedia.orgdrugbank.comfda.govnih.gov. This transporter is highly expressed at the BBB and is responsible for transporting large neutral amino acids into the brain wikipedia.orgdrugbank.comnih.govwikipedia.org. Studies using in vitro models, such as human brain capillary endothelial cell lines, have confirmed that LAT1, but not LAT2, recognizes this compound as a substrate, supporting its role in this compound transport across the BBB nih.gov.

Beyond the BBB, this compound has also been shown to cross the placenta in rats wikipedia.orgfda.gov. This suggests that transport systems present in the placental barrier may also be involved in this compound uptake nih.gov. Transdermal administration studies in mice have also explored skin penetration, showing distribution into the dermis with certain formulations like pluronic lecithin (B1663433) organogel nih.govresearchgate.net.

Distribution Profile

Following absorption, this compound is distributed throughout the body, with particular interest in its ability to reach the central nervous system.

This compound's ability to cross the BBB is critical for its pharmacological activity in the central nervous system wikipedia.orgdrugbank.comnih.govresearchgate.net. Studies in mice, rats, and monkeys have confirmed that this compound crosses the BBB after oral administration fda.govfda.gov. As mentioned, this is facilitated by the LAT1 active transport system wikipedia.orgdrugbank.comfda.govnih.gov.

Brain microdialysis studies in rats have quantified BBB permeability, reporting influx (CLin) and efflux (CLout) permeability values for this compound nih.govresearchgate.net. For instance, following intravenous infusion in rats, BBB influx permeability was 4.8 µL/min/g brain, and efflux permeability was 37.2 µL/min/g brain nih.govresearchgate.net. These findings indicate that this compound is brain penetrable, supporting its effects in animal models of epilepsy, pain, and anxiety nih.govresearchgate.net. The time course of this compound's action against electroshock-induced seizures in rats has been shown to roughly follow the pharmacokinetics of the drug in the brain compartment nih.gov.

This compound is widely distributed in most tissues in research models fda.gov. Studies using radiolabeled this compound have investigated its distribution in various tissues after different routes of administration researchgate.net. For example, after oral administration in mice, rats, and monkeys, this compound was widely distributed fda.gov. In rats, this compound has also been shown to cross the placenta and be present in the milk of lactating rats wikipedia.orgfda.gov.

While distribution to the brain is essential for its central effects, studies have also explored its presence in other tissues. For instance, transdermal application studies in mice have shown this compound distribution within the skin layers, reaching the dermis with specific formulations nih.govresearchgate.net. Research has also investigated the effects of this compound on specific tissues in vitro, such as intervertebral disc tissue, noting potential effects on cell proliferation and differentiation at certain concentrations spandidos-publications.com.

This compound does not significantly bind to plasma proteins in mice, rats, monkeys, or humans, which influences its distribution profile drugbank.comfda.govsci-hub.sefda.govresearchgate.net. This low protein binding means that a larger fraction of the total drug in plasma is free and available to distribute into tissues.

Metabolic and Excretion Pathways

A notable characteristic of this compound's pharmacokinetics in research models is its limited metabolism and primary reliance on renal excretion.

In preclinical studies, this compound undergoes negligible metabolism tjn.org.trnih.govfda.govresearchgate.netmedsafe.govt.nz. Following administration of radiolabeled this compound, a large percentage of the dose is recovered unchanged in the urine nih.govfda.govresearchgate.netmedsafe.govt.nz. For example, approximately 90% of an administered dose was recovered as unchanged this compound in the urine nih.govfda.gov.

The primary metabolic pathway identified is the formation of an N-methylated derivative, N-methylthis compound wikipedia.org. However, this metabolite accounts for a very small fraction of the administered dose, typically less than 1% nih.govfda.gov. Preclinical studies have also indicated that this compound (the S-enantiomer) does not undergo significant racemization to the R-enantiomer in mice, rats, rabbits, or monkeys drugbank.comfda.gov.

The principal route of elimination for this compound in research models is excretion by the kidneys wikipedia.orgdrugbank.comfda.govnih.govsci-hub.seresearchgate.net. This is consistent across various species studied. The elimination half-life of this compound varies among species; for instance, it was approximately 3.4 hours in mice, 3.9 hours in rats, and 5.8 hours in monkeys following intravenous administration fda.gov. In cats, the mean half-life after oral administration was longer, around 14.7 hours nih.gov. In horses, the elimination half-life after intragastric administration was around 8.0 hours avma.org.

Because this compound is primarily eliminated unchanged by the kidneys, its clearance is closely related to renal function drugbank.comcaldic.comresearchgate.netmedsafe.govt.nz. Studies have shown that this compound apparent clearance is proportional to estimated creatinine (B1669602) clearance researchgate.net. The high renal clearance suggests that, in addition to glomerular filtration, renal tubular reabsorption may also be involved drugbank.com. This compound does not appear to inhibit or induce major cytochrome P450 enzymes, suggesting a low potential for pharmacokinetic drug interactions involving this system tjn.org.trnih.govresearchgate.netmedsafe.govt.nz.

Here is a summary of elimination characteristics in select research models:

Research ModelElimination Half-life (hours) (Route)Primary MetabolismPrimary Excretion Route
Mouse3.4 (IV) fda.govNegligible fda.govRenal (Urine) fda.govfda.gov
Rat3.9 (IV) fda.govNegligible fda.govRenal (Urine) fda.govfda.gov
Monkey5.8 (IV) fda.govNegligible fda.govRenal (Urine) fda.govfda.gov
Cat14.7 (Oral) nih.govNegligible researchgate.netRenal (Urine) researchgate.net
Horse8.0 (Intragastric) avma.org-Renal (Urine) avma.org

Investigation of Hepatic Metabolism (or Lack Thereof)

Investigations in research models, including mice, rats, and monkeys, consistently indicate that this compound undergoes negligible metabolism. fda.goveuropa.eu Across these species, the vast majority of administered this compound is recovered in the urine as the unchanged parent compound. fda.goveuropa.eu For instance, studies in mice, rats, and monkeys have shown that unchanged parent drug constitutes the majority (≥ 90%) of drug-derived material found in urine. fda.gov Similarly, preclinical studies have demonstrated negligible metabolism of this compound. europa.eu

The primary metabolic pathway identified involves the formation of an N-methylated derivative of this compound. europa.eudrugbank.comeuropa.eu However, this metabolite is considered minor, typically accounting for a very small percentage of the administered dose. europa.eudrugbank.comeuropa.euelsevier.es In humans, for example, the N-methylated derivative accounts for approximately 0.9% of the dose recovered in urine. europa.eueuropa.euelsevier.es Preclinical studies have also indicated no evidence of racemization of the this compound S-enantiomer to the R-enantiomer. europa.eueuropa.eu

Furthermore, research in various models suggests that this compound does not significantly induce or inhibit liver enzymes, such as those belonging to the cytochrome P450 system. elsevier.estjn.org.trnih.govresearchgate.netnih.gov This lack of significant hepatic metabolism and minimal interaction with metabolic enzymes contributes to a low potential for pharmacokinetic drug interactions. europa.eunih.govresearchgate.netnih.gov

Renal Elimination Mechanisms

The predominant route of elimination for this compound in research models is renal excretion. fda.goveuropa.eudrugbank.comeuropa.eunih.govresearchgate.netnih.govresearchgate.net Across species like mice, rats, and monkeys, this compound is eliminated from the systemic circulation primarily as the unchanged drug via the kidneys. fda.goveuropa.eueuropa.eu Studies in rats and monkeys, as well as humans, show that elimination of the parent compound occurs almost exclusively by renal excretion. europa.eu

The renal clearance of this compound has been shown to be directly proportional to creatinine clearance in various contexts. europa.eudrugbank.comeuropa.eunih.govnih.govdroracle.ai This relationship highlights the kidney's central role in clearing this compound from the body. Data from studies involving subjects with varying degrees of renal function have demonstrated a clear correlation between this compound clearance and estimated creatinine clearance. nih.gov

Some research models, such as dogs, have shown a notable percentage of the dose excreted as the N-methyl metabolite (approximately 45%), which differs from the elimination profile observed in rats, monkeys, and humans where the parent compound is primarily excreted unchanged. europa.eu

Plasma Protein Binding Characteristics

Studies conducted in various research models, including mice, rats, and monkeys, have consistently demonstrated that this compound does not bind to plasma proteins. fda.goveuropa.eueuropa.eutjn.org.tr This characteristic is considered significant as it implies that the free fraction of this compound in plasma is high, which can influence its distribution and elimination. drugbank.comnih.govresearchgate.netnih.govresearchgate.netfda.govmmsl.cz The absence of significant plasma protein binding contributes to the predictable pharmacokinetics of this compound. europa.eunih.govresearchgate.netnih.govresearchgate.net

The lack of plasma protein binding, coupled with its predominant renal excretion, suggests that this compound is unlikely to be involved in pharmacokinetic interactions related to protein binding displacement. europa.eueuropa.eunih.gov

Summary of Key Pharmacokinetic Parameters in Research Models

SpeciesPrimary Elimination RouteExtent of MetabolismPlasma Protein BindingMajor Metabolite (%)
MiceRenal (unchanged drug)NegligibleNot boundNot specified
RatsRenal (unchanged drug)NegligibleNot boundN-methylthis compound (<2%) europa.eudrugbank.comeuropa.eu
MonkeysRenal (unchanged drug)NegligibleNot boundNot specified
DogsRenal (parent and metabolite)Significant (to N-methyl)Not specifiedN-methylthis compound (~45%) europa.eu
CatsRenal (parent and metabolite likely)Not extensively studiedNot specifiedNot extensively studied
ChicksPoor clearance, prolonged half-lifeNot specifiedNot boundNot specified

Note: Data for specific percentages of metabolites and binding might vary slightly depending on the study and species.

Preclinical Research and Animal Models

Models of Neuropathic Pain

Preclinical research has extensively investigated pregabalin's efficacy in various animal models designed to mimic neuropathic pain conditions. These models often involve nerve injury or disease states that lead to the development of pain symptoms like allodynia and hyperalgesia.

Efficacy in Models of Allodynia and Hyperalgesia

This compound has consistently demonstrated efficacy in attenuating both allodynia and hyperalgesia in numerous preclinical pain models mdpi.comnih.govresearchgate.netjcdr.netekb.egmedsci.orgsemanticscholar.org. Allodynia, characterized by pain from normally non-painful stimuli, and hyperalgesia, an increased sensitivity to painful stimuli, are key features of neuropathic pain.

In a murine neuropathic pain model induced by partial sciatic nerve ligation, this compound significantly reduced mechanical allodynia, indicated by a decrease in withdrawal responses to mechanical stimuli. mdpi.com It also significantly reduced heat hyperalgesia in this model, shown by an increase in the latency to respond to noxious thermal stimuli in the hot-plate test. mdpi.com Studies in rats with chronic constriction injury (CCI) of the sciatic nerve have also shown that this compound attenuates mechanical, tactile, and heat hypersensitivity. tandfonline.comtandfonline.com The effect was observed at doses such as 30 mg/kg in rats. tandfonline.comtandfonline.com Another study using sciatic nerve ligation in rats found that both 30 mg/kg and 60 mg/kg doses of this compound markedly reversed allodynia and hyperalgesia. ekb.eg

Data from studies evaluating this compound's effect on mechanical allodynia often utilize measures like paw withdrawal latency (PWL) or threshold (PWT) in response to mechanical stimuli (e.g., von Frey filaments). Thermal hyperalgesia is commonly assessed using tests like the hot-plate test or radiant heat method, measuring the latency to withdraw from a thermal stimulus.

Table 1: Efficacy of this compound in Animal Models of Allodynia and Hyperalgesia

Pain Model (Species)Stimulus TypeAssessment MeasureThis compound EffectSource
Partial Sciatic Nerve Ligation (Mice)MechanicalWithdrawal frequency (von Frey)Significantly attenuated allodynia mdpi.com
Partial Sciatic Nerve Ligation (Mice)ThermalLatency (hot-plate)Significantly reduced hyperalgesia mdpi.com
Chronic Constriction Injury (Rats)MechanicalHypersensitivityAttenuated mechanical hypersensitivity tandfonline.comtandfonline.com
Chronic Constriction Injury (Rats)TactileHypersensitivityAttenuated tactile hypersensitivity tandfonline.comtandfonline.com
Chronic Constriction Injury (Rats)HeatHypersensitivityAttenuated heat hypersensitivity tandfonline.comtandfonline.com
Sciatic Nerve Ligation (Rats)MechanicalAllodyniaMarkedly reversed allodynia ekb.eg
Sciatic Nerve Ligation (Rats)ThermalHyperalgesiaMarkedly reversed hyperalgesia ekb.eg
Streptozotocin-induced DPN (Rats)MechanicalAllodyniaMitigated mechanical allodynia mdpi.com
Streptozocin-induced DPN (Rats)ThermalHyperalgesiaMitigated thermal hyperalgesia mdpi.com
Paclitaxel-induced Neuropathy (Animals)ThermalTail latency periodDecreased thermal hyperalgesia jcdr.net
Paclitaxel-induced Neuropathy (Animals)MechanicalAllodyniaPossessed anti-allodynic effect jcdr.net
Tibial Neuroma Transposition (TNT) (Rats)MechanicalAllodyniaAttenuated mechanical allodynia semanticscholar.org
Infraorbital Nerve Injury (Rats)Orofacial PainIntensityReduced neuropathic orofacial pain intensity (topical) semanticscholar.org
Oxaliplatin-induced Neuropathy (Animals)ColdAllodyniaAttenuated cold allodynia semanticscholar.org
Spared Nerve Injury (SNI) (Animals)ColdAllodyniaReversed cold allodynia (single dose) semanticscholar.org
Spinal Nerve Ligation (SNL) (Animals)ColdAllodyniaReversed cold allodynia (single dose) semanticscholar.org
STZ-induced Diabetes (Mice)TactileAllodyniaReduced tactile allodynia acta-endo.ro
Postherpetic Nerve Pain (Rats)MechanicalPainSignificantly relieved abnormal mechanical pain ajol.info
Postherpetic Nerve Pain (Rats)ThermalPainSignificantly relieved abnormal thermal pain ajol.info

Diverse Neuropathic Pain Models (e.g., Diabetic Neuropathy, Post-herpetic Neuralgia, Spinal Cord Injury)

This compound's effectiveness has been evaluated in animal models specifically designed to simulate various clinical neuropathic pain conditions.

In models of diabetic neuropathy, such as those induced by streptozotocin (B1681764) (STZ) in rats and mice, this compound has demonstrated efficacy in mitigating mechanical allodynia and thermal hyperalgesia. tandfonline.comtandfonline.commdpi.comacta-endo.ro Studies have shown that this compound treatment in STZ-induced diabetic rats alleviates neuropathic pain symptoms. mdpi.com

Animal models of post-herpetic neuralgia (PHN) have also been used to study this compound. In a rat model of postherpetic nerve pain, this compound significantly relieved abnormal mechanical and thermal pain. ajol.info

For spinal cord injury (SCI) pain, which can result in central neuropathic pain, preclinical models have been employed. A rat model of spinal cord contusion (SCC) demonstrated increased escape/avoidance behavior, indicative of at-level mechanical hypersensitivity. nih.gov Treatment with this compound resulted in a decrease in this escape/avoidance behavior, supporting its potential analgesic effect in SCI pain models. nih.gov this compound has shown antihyperalgesic and antiallodynic properties in animal models relevant to central neuropathic pain. bohrium.com

Sex Differences in Analgesic Efficacy in Preclinical Pain Models

Research investigating sex differences in the analgesic efficacy of this compound in preclinical pain models is emerging. One study using a mouse model of chronic widespread muscle pain (CWP) found that this compound fully attenuated muscle hyperalgesia bilaterally in male mice but not in female mice, despite producing equal motor deficits in both sexes. nih.govnih.govuiowa.edu Using the conditioned place preference test in this CWP model, mice of both sexes with pain spent significantly more time in the this compound-paired chamber compared to baseline, but not significantly more than pain-free controls, suggesting no significant sex differences in the nonreflexive pain measure in this specific context. nih.govnih.govresearchgate.net These findings suggest that this compound may be more effective in treating CWP in males in this model, although the underlying factors for these differences are not fully understood. nih.govnih.govuiowa.edu Another study in male and female rat models of sciatic cuff-induced neuropathic pain showed that both sexes demonstrated increased mechanical paw withdrawal thresholds in response to this compound treatment. tandfonline.com However, at endpoint, female groups treated with this compound showed significantly decreased thresholds from baseline and sham, while male groups showed recovery to baseline. tandfonline.com

Models of Seizure Disorders

This compound has been investigated for its anticonvulsant properties in various animal models of epilepsy and seizures.

Anticonvulsant Efficacy in Animal Seizure Models

This compound has demonstrated potent anticonvulsant activity in a range of rodent seizure models researchgate.netresearchgate.nettandfonline.comvin.comjpccr.eu. It binds with high affinity to the α2δ auxiliary protein of voltage-gated calcium channels, which is believed to contribute to its anticonvulsant effects by modulating neurotransmitter release researchgate.netresearchgate.nettandfonline.com.

In the high-intensity electroshock test, this compound potently inhibited tonic extensor seizures in rats researchgate.net. It also prevented tonic extensor seizures in the DBA/2 audiogenic mouse model researchgate.net. In the mouse low-intensity electroshock model, this compound prevented tonic extensor seizures in a dose-related manner researchgate.nettandfonline.com. Higher doses were required to prevent seizures induced by high-intensity electroshock in mice researchgate.nettandfonline.com. This compound also prevented clonic seizures induced by pentylenetetrazole in mice at higher dosages researchgate.net.

In a kindled rat model of partial seizures, this compound prevented stages 4-5 behavioral seizures and reduced the duration of electrographic seizures researchgate.net. However, this compound was not active in preventing spontaneous absence-like seizures in the Genetic Absence Epilepsy in Rats from Strasbourg (GAERS) strain researchgate.net.

Table 2: Anticonvulsant Efficacy of this compound in Animal Seizure Models

Seizure Model (Species)Seizure TypeThis compound EffectSource
High-intensity Electroshock (Rats)Tonic extensorPotently inhibited seizures researchgate.net
Low-intensity Electroshock (Mice)Tonic extensorPotently prevented seizures (dose-related) researchgate.netresearchgate.nettandfonline.com
DBA/2 Audiogenic (Mice)Tonic extensorPrevented seizures researchgate.net
Pentylenetetrazole-induced (Mice)ClonicPrevented seizures (at higher dosages) researchgate.net
Kindled Rat ModelPartial (Stages 4-5)Prevented behavioral seizures, reduced electrographic seizure duration researchgate.net
GAERS Strain (Rats)AbsenceNot active researchgate.net
Maximal Electroshock (MES) (Mice)Tonic extensorProduced anticonvulsant effect (dose-dependent) jpccr.eu
Picrotoxin-induced (Animals)SeizuresProtects against seizures researchgate.net
Bicuculline-induced (Animals)SeizuresProtects against seizures researchgate.net

Models of Anxiety Disorders

Preclinical studies have explored the potential anxiolytic effects of this compound using various animal models of anxiety.

Lower animal studies have suggested that this compound may possess anxiolytic properties nih.gov. In rats, this compound dose-dependently induced anxiolytic-like effects in both the conflict test and elevated plus maze tests compared with placebo. nih.gov this compound has also shown anxiolytic-like action in the mouse elevated plus maze and the dark/light transition box, two well-documented models of anxiety. ekb.eg Studies have indicated that this compound exhibited anxiolytic activity in rat conflict and acoustic startle response tests. ekb.eg this compound has also shown anxiolytic properties in the Vogel conflict test and the Geller conflict test. caldic.com

Anxiolytic Effects in Animal Models

This compound has demonstrated anxiolytic-like effects in several animal models of anxiety. Studies using standard rodent models, such as the elevated X-maze and conflict tests, have shown that this compound can induce dose-dependent anxiolytic-like actions. For instance, in the rat elevated X-maze, subcutaneous administration of this compound at doses ranging from 3 to 30 mg/kg resulted in an anxiolytic-like effect, indicated by an increase in the time spent on the open arms, with a minimum effective dose (MED) of 10 mg/kg. nih.gov Similarly, in the rat conflict test, this compound showed robust anti-conflict activity. nih.govresearchgate.net These effects were comparable in magnitude to those observed with the benzodiazepine (B76468) chlordiazepoxide in the elevated X-maze. nih.gov

Further research using genetically modified mice, specifically those with a point mutation (R217A) in the α2δ-1 subunit of voltage-gated calcium channels that reduces this compound binding, provided crucial evidence regarding the mechanism underlying these anxiolytic effects. researchgate.net In the Vogel conflict test, this compound exhibited robust anti-conflict activity in wild-type mice but was inactive in the α2δ-1 (R217A) mutants even at high doses. researchgate.net This suggests that the anxiolytic-like effects of this compound are mediated by its binding to the α2δ-1 subunit. nih.govresearchgate.net

Data from studies in mice using the dark/light transition box and elevated plus maze also indicated that this compound (at 50 mg/kg) produced significant changes in anxiety behavior, similar to the effects of diazepam (1 mg/kg). ekb.egresearchgate.net

Neurobiological Investigations in Animal Models

Preclinical studies have also delved into the neurobiological effects of this compound, including investigations using genetically modified animals, its potential neuroprotective properties, and its impact on axonal sprouting and regeneration.

Studies Using Genetically Modified Animal Models (e.g., α2δ-1 mutant mice)

Genetically modified animal models, particularly those with mutations in the α2δ-1 subunit of voltage-gated calcium channels, have been invaluable in elucidating the mechanism of action of this compound. Studies using a mutant mouse strain with an arginine-to-alanine mutation at amino acid 217 (R217A) in the α2δ-1 protein have demonstrated the critical role of this subunit in mediating this compound's effects. pnas.orgpharmgkb.orgrsc.org This mutation significantly reduces the binding affinity of this compound in the brain and spinal cord. pnas.orgnih.gov

Beyond analgesia, these mutant models have also been used to investigate the anxiolytic effects. As mentioned earlier, this compound's anxiolytic-like activity observed in wild-type mice in the Vogel conflict test was absent in the R217A mutants, further highlighting the importance of α2δ-1 binding for this effect. researchgate.netrsc.org

Autoradiographic studies in R217A mice have shown that the mutation substantially reduces specific this compound binding in central nervous system regions known to preferentially express the α2δ-1 protein, such as the neocortex, hippocampus, basolateral amygdala, and spinal cord. pharmgkb.org This provides in vivo evidence that the α2δ-1 subunit is the major binding protein for this compound in these brain areas. pharmgkb.org

Neuroprotective Effects in Preclinical Paradigms

Several preclinical studies have suggested potential neuroprotective effects of this compound in various animal models of neurological injury and disease. These effects may involve anti-apoptotic and anti-inflammatory actions. psychiatryinvestigation.org

In a rat model of cerebral ischemia and reperfusion, this compound treatment demonstrated neuroprotective and antioxidant effects. nih.gov this compound administration was associated with a decrease in lipid peroxidation and an increase in the activity of antioxidant enzymes in brain tissue. nih.gov Studies in rat models of ischemic stroke have also shown that this compound administration can reduce infarct volume, neurological deficits, and neuronal damage. spandidos-publications.com The neuroprotective action may be linked to a reduction of calcium/calpain-mediated proteolysis and an increase in brain-derived neurotrophic factor (BDNF) expression. spandidos-publications.com

Furthermore, studies in an animal model of multiple sclerosis (experimental autoimmune encephalomyelitis, EAE) suggested that this compound may exert a direct neuroprotective effect. karger.com Both prophylactic and therapeutic treatment with this compound ameliorated clinical symptoms, reduced immune cell infiltration into the CNS, and reversed the pathological elevation of neuronal intracellular Ca2+ levels in EAE lesions. karger.com This suggests that this compound primarily acts on neuronal Ca2+ channel trafficking, reducing Ca2+-mediated cytotoxicity and neuronal damage. karger.com

Impact on Axonal Sprouting and Regeneration (e.g., Spinal Cord Injury)

Preclinical research has explored the impact of this compound on axonal sprouting and regeneration, particularly in the context of spinal cord injury (SCI). Studies suggest that this compound, by targeting α2δ subunits, can influence axon growth and regeneration in the central nervous system. nih.govjci.org

Research in mouse models of SCI has indicated that gabapentinoids, including this compound, can promote the regeneration of ascending sensory axons. jci.org More specifically, studies have shown that pharmacological blockade of the α2δ2 subunit through gabapentin (B195806) (a related compound) enabled adult corticospinal neurons to undergo structural and functional changes after CNS injury, promoting recovery of forelimb function after cervical SCI in mice. jci.org This involved increased corticospinal sprouting and regeneration. jci.org

A key mechanism identified is the role of the α2δ2 subunit in restraining axon growth and regeneration in adult mammalian CNS neurons. jci.orgembopress.org By antagonizing α2δ subunits, this compound may help reverse the inhibition of axon growth that occurs in the glial scar after injury. nih.govembopress.org In a spinal cord injury model, systemic administration of this compound was shown to reverse the switch from axon growth to synapse formation and re-establish axonal regeneration. nih.gov Similarly, in a rodent stroke model, pharmacological blockade of thrombospondin receptors by this compound improved axon sprouting and functional recovery. nih.gov

These findings suggest that this compound's interaction with α2δ subunits holds potential for promoting neuronal plasticity and regeneration after CNS injury.

Non-Clinical Safety Assessments and Toxicology Studies

Non-clinical safety assessments and toxicology studies in animals are crucial for evaluating the potential risks of a compound before human trials.

Central Nervous System Effects in Animal Studies

In repeated dose toxicity studies in rats and monkeys, central nervous system (CNS) effects were observed following this compound administration. europa.eufda.goveuropa.eu These effects included hypoactivity, hyperactivity, and ataxia. europa.eufda.goveuropa.eu Pfizer's non-clinical overview summarized CNS effects as one of the major safety findings in animal studies. fda.gov These signs were typically seen in the initial days of exposure and decreased with continued exposure. fda.gov

While the article focuses solely on preclinical data, it's worth noting that in clinical trials, dizziness and somnolence were among the most commonly reported adverse reactions, which are also CNS-related effects. europa.eueuropa.eunih.gov

Ocular Toxicity (Retinal Atrophy) in Animal Models

Ocular lesions, specifically characterized by retinal atrophy, including the loss of photoreceptor cells, and/or corneal inflammation/mineralization, have been observed in lifetime carcinogenicity studies in Wistar rats. fda.govpfizer.com These findings occurred at plasma this compound exposures (AUC) equal to or greater than 2 times those achieved in humans at the maximum recommended dose. fda.govpfizer.com A no-effect dose for these ocular lesions was not established in these rat studies. fda.govpfizer.com However, similar ocular lesions were not noted in lifetime carcinogenicity studies conducted in two different strains of mice or in monkeys treated for one year. fda.govpfizer.com An increased incidence of retinal atrophy, commonly seen in aged albino rats, was observed after long-term exposure to this compound at exposures ≥ 5 times the mean human exposure at the maximum recommended clinical dose. europa.eueuropa.eueuropa.eu Some animal studies have also suggested potential neurotoxic and neurodegenerative effects of this compound on the retina. nih.gov Research in a mouse model of retinal ischemia/reperfusion injury indicated that while this compound at a specific dose improved visual function indicators, toxicity was observed at a higher concentration. nih.gov

Dermatological Observations in Preclinical Studies

Skin lesions, ranging in severity from erythema to necrosis, were observed in repeated-dose toxicology studies conducted in both rats and monkeys. fda.govfda.gov The underlying cause (etiology) of these skin lesions in rats and monkeys remains unknown. fda.govfda.gov In rats, the incidence of these lesions began to increase in oral repeated-dose studies at doses ≥ 50 mg/kg, associated with specific AUC values. fda.gov These lesions typically appeared within the first two weeks of treatment at higher doses and resolved in most affected animals by Week 7 in a 13-week study and by Week 4 in a 52-week study. fda.gov Similar skin lesions were also noted in monkeys in oral repeated-dose studies. fda.gov In a chronic monkey study, lesions were observed at 25 mg/kg, with associated plasma this compound AUC values. fda.gov Tail amputation was necessary in some monkeys at a dose of 2500 mg/kg. fda.gov To a lesser extent than in rats, lesions in affected monkeys sometimes healed before the study concluded. fda.gov No tail dermatopathy was observed in mice given repeated oral doses of this compound up to 13 g/kg for up to 13 weeks. fda.gov However, missing tail tips were observed in mice given up to 5000 mg/kg in the B6C3F1 carcinogenicity study, but not in the CD-1 study. fda.gov The relationship between this lesion in B6C3F1 mice and the dermatopathy seen in rats and monkeys is unclear. fda.gov this compound did not induce contact sensitization (allergic dermatitis) in rats in the local lymph node assay, suggesting a non-immune-mediated mechanism for the skin lesions. fda.gov

Reproductive Toxicology Studies in Animals

Studies in animals have indicated potential reproductive toxicity associated with this compound. europa.eueuropa.eumedsafe.govt.nz When pregnant rats were orally administered this compound throughout organogenesis, increased incidences of specific skull alterations due to abnormally advanced ossification (premature fusion of jugal and nasal sutures) were observed at doses ≥ 1250 mg/kg. fda.gov Increased incidences of skeletal variations and retarded ossification were also seen at all doses tested in this study. fda.gov Fetal body weights were decreased at the highest dose. fda.gov The lowest dose in this rat study was associated with a plasma exposure approximately 17 times the human exposure at the maximum recommended dose. fda.gov In a study where female rats were dosed throughout gestation and lactation, offspring growth was reduced at ≥ 100 mg/kg, and offspring survival decreased at ≥ 250 mg/kg. fda.gov The effect on offspring survival was particularly pronounced at doses ≥ 1250 mg/kg, resulting in 100% mortality in high-dose litters. fda.gov In a fertility study in female rats, oral administration of this compound prior to and during mating and early gestation resulted in disrupted estrous cyclicity and an increased number of days to mating at all doses, with embryolethality occurring at the highest dose. fda.govhres.ca The low dose in this female fertility study in rats produced a plasma exposure approximately 9 times that in humans receiving the maximum recommended dose, and a no-effect dose for female reproductive toxicity in rats was not established. fda.govhres.ca Fertility studies in male rats have also shown adverse reproductive and developmental effects. europa.eueuropa.eu When offspring from rats exposed during gestation and lactation were tested as adults, neurobehavioral abnormalities (decreased auditory startle responding) were observed at ≥ 250 mg/kg, and reproductive impairment (decreased fertility and litter size) was seen at 1250 mg/kg. fda.gov The no-effect dose for pre- and postnatal developmental toxicity in rats (50 mg/kg) produced a plasma exposure approximately 2 times human exposure at the maximum recommended dose. fda.gov In the prenatal-postnatal study in rats, this compound prolonged gestation and induced dystocia at exposures approximately 50 times the mean human exposure at the maximum recommended dose. fda.govmedsafe.govt.nz These effects were not observed at an exposure approximately 12 times the human exposure. medsafe.govt.nz Studies in mice have also suggested reproductive toxicity for this compound, with reported skeletal malformations, neural tube defects, increased rates of spontaneous abortions, growth retardation, and behavioral anomalies. turkishneurosurgery.org.tr One study in male mice indicated that this compound altered reproductive performance and caused congenital anomalies in offspring, including alterations in kidney size, absent metacarpals and phalanges, sternum alterations, and supernumerary thoracic vertebrae. publish.csiro.au

Carcinogenicity Studies (e.g., Hemangiosarcomas in Mice)

Two-year carcinogenicity studies were conducted with this compound in both mice and rats. europa.euoup.comoup.comnih.govnih.gov A dose-dependent increase in the incidence of malignant vascular tumors (hemangiosarcomas) was observed in two strains of mice (B6C3F1 and CD-1) when this compound was administered in the diet for two years at doses of 200, 1000, or 5000 mg/kg. fda.govfda.govnih.gov The hemangiosarcomas in mice primarily occurred in the liver, spleen, and bone marrow. oup.comoup.comnih.govnih.govsemanticscholar.org The incidence of hemangiosarcoma was higher in B6C3F1 mice compared to CD-1 mice, which is consistent with the spontaneous incidence of these tumors in these strains. oup.comoup.comnih.gov Plasma this compound exposure (AUC) in mice receiving the lowest dose that increased hemangiosarcomas was approximately equal to the human exposure at the maximum recommended dose. fda.govhres.ca A no-effect dose for the induction of hemangiosarcomas in mice was not established. fda.govhres.ca In contrast to the findings in mice, no evidence of carcinogenicity was observed in two studies in Wistar rats following dietary administration of this compound for two years at doses that resulted in plasma exposures up to approximately 14 (males) and 24 (females) times the human exposure at the maximum recommended dose. fda.goveuropa.euhres.casemanticscholar.org this compound did not increase the incidence of any other tumor type in rats. oup.comoup.comnih.gov this compound is considered a single-species, single tumor-type, nongenotoxic mouse carcinogen. europa.euoup.comoup.comnih.govnih.govsemanticscholar.orgresearchgate.net Hemangiosarcomas in this compound-treated mice were genotypically distinct from hemangiosarcomas induced by genotoxic carcinogens in humans and were similar to spontaneous tumors in mice with respect to ras and p53 mutation patterns. oup.comoup.comnih.gov There was a strong association between this compound treatment and changes in the bone marrow of mice in these studies, suggesting a potential link between the bone marrow effects and the increased tumor incidence. oup.comoup.comnih.gov The established mode of action for this compound-induced tumor formation in mice is triggered by tissue hypoxia, leading to oxidative stress, chronic inflammation, and increased proliferation of endothelial cells. nih.govsemanticscholar.orgresearchgate.net

Genotoxicity and Mutagenicity Assessments

The genotoxic potential of this compound has been evaluated in a series of in vitro and in vivo tests, and based on the findings, this compound does not exhibit genotoxic or DNA-damaging potential. fda.govfda.gov this compound was not mutagenic in bacteria ( S. typhimurium and E. coli) up to the maximum tested dose in the absence and presence of metabolic activation. fda.govfda.govoup.comnih.gov In mammalian cells in vitro, mutation and structural chromosome aberration frequency were not increased up to a concentration of 1600 µg/mL, with or without metabolic activation. fda.gov Single doses of this compound up to 2000 mg/kg in mice and rats did not induce unscheduled DNA synthesis in hepatocytes. fda.govfda.govoup.com The micronucleus frequency was not increased in the bone marrow of mice or rats given single oral doses of this compound up to 2000 mg/kg. fda.govoup.com this compound was not clastogenic in mammalian systems in vitro and in vivo. fda.gov In silico predictive systems also suggested that this compound contains no biologically relevant molecular features associated with genotoxicity or carcinogenicity. oup.com

Clinical Research Paradigms and Methodologies

Study Designs in Clinical Trials

The investigation of pregabalin has utilized standard and specialized clinical trial designs to rigorously assess its effects.

Double-Blind and Placebo-Controlled Methodologies

Double-blind, placebo-controlled methodologies are fundamental to minimizing bias from both participants and researchers regarding treatment allocation. In this compound trials, this involves neither the patient nor the investigator knowing whether the participant is receiving this compound or a placebo. bohrium.comeur.nlnih.govresearchgate.netjrheum.org This design helps to isolate the true effect of this compound from the placebo effect and observer bias. Many pivotal studies for this compound's indications have been conducted using this approach. dovepress.comnih.govresearchgate.netjrheum.org For example, a multicenter, double-blind, 8-week, randomized clinical trial compared this compound at different doses with placebo in patients with fibromyalgia, with the primary outcome being the comparison of endpoint mean pain scores. nih.gov Similarly, a double-blind, randomized, placebo-controlled trial in adolescents with fibromyalgia utilized a flexible-dose regimen of this compound compared to placebo over 15 weeks. acrabstracts.org

Crossover Trial Designs

Crossover trial designs have also been employed in this compound research, particularly in studies where participants can receive both this compound and a comparator (either placebo or active control) at different times, in a randomized order, with a washout period in between. nih.govresearchprotocols.orgnih.govbmj.comastrazenecaclinicaltrials.comdovepress.com This design allows for within-subject comparisons, which can increase statistical efficiency and require a smaller sample size compared to parallel-group designs. dovepress.com A double-blind, active placebo-controlled, 2-period crossover trial investigated the effects of this compound on neurogenic claudication, where participants received this compound and active placebo during different periods. nih.govnih.gov Another planned crossover trial aims to compare a this compound and melatonin (B1676174) combination to each monotherapy in patients with fibromyalgia. bmj.com

Enriched Enrollment Studies

Enriched enrollment study designs are sometimes used in clinical trials to identify a population of responders to a treatment before randomization. plos.orgoup.comnih.govnih.gov In the context of this compound, this might involve an initial open-label phase where all participants receive this compound, and only those who show a predefined level of response are then randomized to continue this compound or switch to placebo. oup.com This design can potentially increase the effect size observed in the randomized phase. plos.org However, the extent and impact of enrichment in this compound trials for neuropathic pain have been investigated, with some analyses suggesting that partial enriched enrollment may not significantly alter estimates of efficacy compared to non-enriched trials. nih.govnih.gov Studies have defined 'complete', 'partial', and 'non-enriched' enrollment to examine their effects on outcomes. nih.govnih.gov

Open-Label Extension Studies

Open-label extension studies are often conducted following a blinded, controlled trial. europa.euoup.comresearchgate.netfda.govclinicaltrialsregister.eu In these studies, all participants, including those who previously received placebo, are given open access to this compound for an extended period. europa.euoup.comresearchgate.net These studies primarily serve to gather long-term safety and tolerability data, but they can also provide insights into the sustained efficacy of this compound in a less controlled setting. europa.euoup.comresearchgate.net An open-label extension study evaluated the long-term safety and efficacy of this compound in Japanese patients with fibromyalgia who had completed a preceding double-blind trial. researchgate.net Another open-label trial provided a preliminary evaluation of this compound in patients with refractory neuropathic pain who had previously participated in double-blind, placebo-controlled trials. oup.com

Primary and Secondary Outcome Measures

Clinical trials of this compound utilize specific primary and secondary outcome measures to quantify its effects. The choice of outcome measures depends on the condition being studied.

For pain conditions, common primary outcome measures include changes in pain intensity scores, often assessed using numerical rating scales (NRS) or visual analog scales (VAS) recorded in daily diaries. cambridgecore.orgbohrium.comeur.nlnih.govjrheum.orgacrabstracts.orgresearchprotocols.orgbmj.com For example, in trials for neuropathic pain and fibromyalgia, the primary efficacy outcome has frequently been the endpoint mean pain score derived from daily diary ratings. cambridgecore.orgnih.gov

Research findings from these trials often present data on the mean change in pain scores from baseline to endpoint, the proportion of patients achieving a certain percentage of pain relief (e.g., ≥30% or ≥50% reduction), and changes in scores on secondary outcome measures. dovepress.comnih.govjrheum.orgoup.com For instance, a pooled analysis of fibromyalgia trials showed significant benefit of this compound over placebo for outcomes including mean pain and sleep scores, and the proportion of patients achieving at least 50% pain relief. oup.com A trial in central neuropathic pain reported a statistically significant decrease in mean pain score at endpoint for this compound treatment compared with placebo, along with significant improvements in some health status and quality of life measures. bohrium.com

Here is an illustrative example of how data might be presented in research findings related to outcome measures, based on the types of results reported in the literature:

Outcome Measure (Example: Mean Change from Baseline)This compound Group (Mean ± SD)Placebo Group (Mean ± SD)p-value
Daily Pain Score (0-10 scale)-1.5 ± 1.2-0.8 ± 1.0< 0.001
Sleep Interference Score (0-10 scale)-2.0 ± 1.5-1.1 ± 1.3< 0.01
FIQ-Total Score-10.5 ± 8.0-6.2 ± 7.5< 0.001

Another way findings are presented is by showing the percentage of patients who achieve a clinically meaningful improvement, such as a 30% or 50% reduction in pain score. dovepress.comnih.govoup.com

Response Category (Example: % of Patients)This compound Group (%)Placebo Group (%)
≥30% Pain Reduction4525
≥50% Pain Reduction3015

Note: The data in this table is illustrative and based on typical findings reported in this compound clinical trials, reflecting the higher proportion of responders observed with this compound compared to placebo. dovepress.comnih.govoup.com Specific values may vary between individual studies and conditions.

Pain Assessment Scales (e.g., Numeric Rating Scale, Visual Analog Scale)

Pain assessment is a critical component of clinical trials evaluating this compound, particularly in conditions like neuropathic pain and fibromyalgia where pain is a primary symptom. Standardized pain scales, such as the Numeric Rating Scale (NRS) and the Visual Analog Scale (VAS), are widely used for this purpose. bmj.comcambridgecore.orgfrontiersin.orgspringermedizin.de

The NRS typically uses an 11-point scale ranging from 0 (no pain) to 10 (worst possible pain), with patients selecting the number that best describes their pain intensity over a specified period, often the previous 24 hours. cambridgecore.orgfda.govoup.com The VAS is another common tool, where patients mark a point on a continuous line representing their pain intensity, anchored by descriptors like "no pain" at one end and "worst possible pain" at the other. bmj.comfrontiersin.orgspringermedizin.de Both scales are considered sensitive in assessing pain intensity. nih.gov

Clinical trials of this compound in conditions such as diabetic peripheral neuropathy (DPN), postherpetic neuralgia (PHN), and spinal cord injury-related pain have frequently used the NRS as a primary outcome measure for pain intensity. bmj.comcambridgecore.org Studies have shown significant reductions in pain scores with this compound compared to placebo. bmj.comdovepress.com For instance, a meta-analysis of 28 trials involving over 6000 participants with neuropathic pain reported significant reductions in NRS pain scores with this compound. bmj.com Three studies using the VAS also showed significant pain reduction favoring this compound over placebo. bmj.com

Fibromyalgia clinical trials also commonly utilize the NRS for daily pain ratings. oup.comnih.gov Significant improvements in endpoint mean pain scores have been observed with this compound across different dosage groups compared to placebo in fibromyalgia studies. nih.govtandfonline.com

Patient Global Impression of Change (PGIC)

PGIC is considered a key secondary endpoint in many trials and provides a holistic view of the patient's response to treatment, incorporating various aspects beyond just pain intensity. cambridgecore.orgnih.gov In fibromyalgia trials, PGIC has been a primary or secondary efficacy measure. nih.govnih.gov Studies have shown a significantly higher proportion of patients treated with this compound reporting improvement on the PGIC compared to those receiving placebo. nih.govtandfonline.comnih.gov For example, in one fibromyalgia trial, 73% of patients in the 450 mg/day this compound group reported improvement on the PGIC compared to 56% in the placebo group. nih.govjrheum.org

Disease-Specific Questionnaires (e.g., Fibromyalgia Impact Questionnaire, Oswestry Disability Index, Swiss Spinal Stenosis Questionnaire)

Disease-specific questionnaires are employed to capture the multifaceted impact of a condition on a patient's life, beyond just pain levels. These instruments assess various domains relevant to the specific disease being studied.

For conditions affecting the spine, such as neurogenic claudication associated with lumbar spinal stenosis, questionnaires like the Oswestry Disability Index (ODI) and the Swiss Spinal Stenosis Questionnaire (SSQ) are utilized to assess disability and symptoms related to the spinal condition. nih.gov However, one study evaluating this compound for neurogenic claudication did not find significant improvements in measures of functional limitation, including those assessed by the ODI and SSQ, compared to active placebo. nih.govnih.gov

Functional Limitation Assessments

Assessing functional limitations is crucial in understanding the broader impact of conditions treated by this compound on patients' daily lives. These assessments can range from patient-reported questionnaires to objective performance tests.

In the context of pain conditions, functional limitation assessments evaluate how pain interferes with daily activities, work, and physical function. While disease-specific questionnaires like the FIQ capture some aspects of function nih.govnih.gov, dedicated functional limitation assessments provide more detailed insights. Studies have included assessments of function as secondary outcomes. nih.govnih.gov For example, in fibromyalgia trials, improvements in function as measured by the FIQ total score have been evaluated. nih.govnih.govjrheum.org

Objective measures, such as treadmill tests, can also be used to assess functional capacity in conditions like neurogenic claudication. nih.govnih.gov These tests provide a direct assessment of physical function and can help eliminate recall bias associated with self-report measures. nih.gov However, a study using a treadmill test to assess the time to first moderate pain and other functional outcomes in patients with neurogenic claudication did not find a significant benefit with this compound compared to active placebo. nih.govnih.gov

Quality of Life Metrics

The SF-36 Health Survey is a widely used generic QOL instrument that assesses eight domains of health. cambridgecore.orgbohrium.comgoettingen-research-online.de In this compound trials, the SF-36 has been used to evaluate changes in various aspects of QOL. cambridgecore.orgbohrium.com While some studies have reported improvements in certain SF-36 domains, such as bodily pain and vitality, with this compound treatment tandfonline.combohrium.com, results across all domains have not always reached statistical significance. bohrium.com

Other QOL measures, such as the EQ-5D, have also been used. bohrium.com One study in patients with central neuropathic pain showed a statistically significant improvement in the EQ-5D with this compound treatment. bohrium.com

Neuropsychiatric Inventories

Neuropsychiatric inventories are utilized to assess the impact of conditions and their treatment on patients' mental and emotional health, including symptoms like anxiety, depression, and other behavioral and psychological symptoms.

The Hospital Anxiety and Depression Scale (HADS) is a common tool used in this compound clinical trials to screen for and assess the severity of anxiety and depression. bmj.comcambridgecore.orgdovepress.com While some studies have reported improvements in HADS depression scores with this compound dovepress.com, others have found no significant effects on HADS anxiety and depression scores compared to placebo. bmj.com

In studies investigating the use of this compound for behavioral and psychological symptoms in specific populations, such as patients with Alzheimer's disease, instruments like the Neuropsychiatric Inventory (NPI) and the Behavioral Pathology in Alzheimer's Disease Rating Scale (BEHAVE-AD) have been employed. nih.govnih.govresearchgate.net A study in patients with Alzheimer's disease showed that this compound was associated with better outcomes in NPI and BEHAVE-AD scores compared to placebo, including a significant decrease in the depression sub-score. nih.govnih.gov

Statistical Approaches in Clinical Trial Analysis

ITT analysis is a standard approach that includes all randomized patients in the analysis, regardless of whether they completed the treatment or the study protocol. cambridgecore.orgnih.govnih.govresearchgate.net This approach helps to provide a more conservative and realistic estimate of the treatment effect in a real-world setting. nih.gov

ANCOVA is frequently used to analyze continuous outcome measures, such as pain scores, by adjusting for baseline values and other covariates that might influence the outcome. cambridgecore.orgdrlapp.com This helps to increase the power of the analysis and reduce variability.

Repeated-measure linear mixed models are employed when outcome data are collected at multiple time points throughout the study. nih.govnih.govresearchgate.net This statistical method can account for the correlation between repeated measurements within the same patient and model the change in the outcome over time, assessing the effect of treatment across all time points. nih.govnih.govresearchgate.net

For categorical outcomes, such as the proportion of responders or categories on the PGIC scale, the Cochran–Mantel–Haenszel (CMH) test is often used, adjusting for factors like study center. cambridgecore.orgdovepress.com

Missing data is a common challenge in clinical trials, and various imputation methods, such as baseline observation carried forward (LOCF) or multiple imputation (MI), may be used to handle missing values in the analysis. fda.govdovepress.com

Statistical significance is typically assessed using two-tailed tests with a p-value threshold, commonly p < 0.05. nih.govnih.govresearchgate.net

Clinical trial reports for this compound often include detailed statistical analysis plans outlining the methods used for primary and secondary endpoints, handling of missing data, and subgroup analyses. nih.govnih.govresearchgate.net

Here is a summary of some research findings related to the assessment methodologies:

Assessment ToolCondition StudiedKey Finding (vs. Placebo)Citation
Numeric Rating Scale (NRS)Neuropathic Pain (DPN, PHN, SCI)Significant reduction in pain scores. bmj.comcambridgecore.org
Visual Analog Scale (VAS)Neuropathic Pain, Central Neuropathic PainSignificant reduction in pain scores. bmj.comspringermedizin.debohrium.com
Patient Global Impression of Change (PGIC)Fibromyalgia, Neuropathic PainHigher proportion of patients reporting improvement. nih.govtandfonline.comnih.govjrheum.org
Fibromyalgia Impact Questionnaire (FIQ)FibromyalgiaSignificant improvement in total score (at certain doses) and specific subscales. tandfonline.comnih.govjrheum.orgnih.gov
Oswestry Disability Index (ODI)Neurogenic Claudication (Lumbar Spinal Stenosis)No significant improvement in functional limitation. nih.govnih.gov
Swiss Spinal Stenosis Questionnaire (SSQ)Neurogenic Claudication (Lumbar Spinal Stenosis)No significant improvement in functional limitation. nih.gov
SF-36 Health SurveyCentral Neuropathic Pain, FibromyalgiaImprovements in some domains (e.g., bodily pain), but not always across all domains. tandfonline.combohrium.com
EQ-5DCentral Neuropathic PainStatistically significant improvement. bohrium.com
Hospital Anxiety and Depression Scale (HADS)Neuropathic Pain, FibromyalgiaMixed results; some studies show improvement in depression, others no significant effect on anxiety or depression. bmj.comdovepress.com
Neuropsychiatric Inventory (NPI)Alzheimer's Disease (BPSD)Better outcomes, including reduced depression sub-score. nih.govnih.govresearchgate.net
Behavioral Pathology in AD Rating Scale (BEHAVE-AD)Alzheimer's Disease (BPSD)Better outcomes, including reduced depression sub-score. nih.govnih.govresearchgate.net

Intention-to-Treat Analysis

Intention-to-Treat (ITT) analysis is a fundamental principle in the analysis of data from randomized controlled trials (RCTs). It mandates that all participants who were randomly assigned to a treatment group are included in the analysis of outcomes, regardless of whether they completed the intervention or deviated from the study protocol. ascopubs.org This approach is crucial for preserving the integrity of the randomization process and providing a less biased estimate of the treatment effect in a real-world setting, accounting for non-compliance and withdrawals.

In this compound clinical trials, the ITT population typically comprises all randomized patients who received at least one dose of the study medication. cambridge.orgcambridgecore.org For outcome measures collected through daily diaries, such as pain and sleep interference scores, baseline mean scores are often calculated from the last 7 diary entries before the start of medication. cambridge.orgcambridgecore.org Endpoint mean scores are then calculated using available data, even if a patient did not complete the full study duration. cambridge.org

Studies investigating this compound in conditions like painful diabetic peripheral neuropathy (DPN) and post-herpetic neuralgia (PHN) have routinely employed ITT analysis. For instance, a pooled analysis of seven trials in painful DPN included 1,510 patients in the ITT population. nih.govharvard.edu This analysis demonstrated that this compound significantly reduced pain and pain-related sleep interference compared to placebo in the ITT population across various dosages. nih.govharvard.edu Another study in PHN also reported significantly lower endpoint mean pain scores in the this compound groups compared to placebo within the ITT population. researchgate.net

ITT analysis provides a conservative estimate of treatment effect, as it includes data from patients who may not have adhered to the treatment regimen, potentially diluting the observed effect size compared to a per-protocol analysis. ascopubs.orgdovepress.com However, it reflects the likely outcome when the treatment is applied in clinical practice, where patient adherence can vary. In a study comparing this compound and duloxetine (B1670986) for arthritis pain, the ITT analysis showed a significant improvement in pain with this compound compared to placebo, while duloxetine did not show a significant difference in this analysis, highlighting the potential impact of ITT on study findings. dovepress.com

Meta-Analyses of Clinical Trial Data

Several meta-analyses have synthesized data from randomized controlled trials of this compound in conditions such as fibromyalgia (FM), painful DPN, PHN, and other neuropathic pain states. nih.govoup.comneurology-asia.orgnih.govplos.org These analyses often pool outcomes from multiple trials using an ITT approach to maintain consistency and minimize bias. nih.govoup.com

A meta-analysis of this compound trials in fibromyalgia, pooling data from four classical design trials involving 2754 patients using an ITT analysis, found a significant benefit of this compound over placebo for various outcomes, including mean pain and sleep scores, and the proportion of patients achieving at least 50% pain relief. nih.govoup.com

Another meta-analysis evaluating this compound for chronic neuropathic pain included data from 12 articles comprising 3,169 patients. neurology-asia.org This analysis reported significant reductions in daily pain rating scale scores and daily sleep interference scores in patients receiving this compound compared to placebo. neurology-asia.org

Meta-analyses can also explore factors influencing treatment effects. A meta-epidemiological study assessing the reported effectiveness of this compound in neuropathic pain trials over time found that the reported treatment effect decreased between 2003 and 2020. plos.org This type of analysis, while not solely focused on ITT, often incorporates data from trials that used ITT populations.

Data from meta-analyses often include pooled effect sizes, such as standardized mean differences (SMD) for continuous outcomes (like pain scores) and odds ratios (OR) or relative risks (RR) for dichotomous outcomes (like responder rates). nih.gov For example, a meta-analysis reported that patients taking this compound showed significant reductions in pain compared with placebo with an SMD of -0.49. nih.gov

Interactive Data Table: Efficacy Outcomes from a Meta-Analysis in Fibromyalgia (Illustrative Data based on Search Results)

OutcomeThis compound (Pooled)Placebo (Pooled)Effect Size (e.g., Mean Difference or Odds Ratio)Statistical Significance (P-value)
Mean Pain Score ReductionData from studiesData from studiesSignificant benefit favoring this compound< 0.05
Mean Sleep Score ImprovementData from studiesData from studiesSignificant benefit favoring this compound< 0.05
≥ 50% Pain Relief RespondersProportion from studiesProportion from studiesSignificantly greater proportion with this compound< 0.05

Note: The specific numerical data for the table cells would need to be extracted from the full text of the meta-analyses, which is beyond the scope of the provided search snippets but the table structure represents the type of data presented in such analyses.

Therapeutic Efficacy Across Clinical Indications

Neuropathic Pain Syndromes

Pregabalin is a well-established treatment for painful diabetic peripheral neuropathy (DPN). Multiple clinical trials have consistently demonstrated its ability to reduce pain and improve quality of life in this patient population. Studies have shown that this compound provides statistically significant pain relief compared to placebo. Key findings from various studies indicate that a substantial number of patients experience a 30% to 50% reduction in their pain scores.

Study OutcomeThis compoundPlacebo
Mean Pain Score ReductionSignificant ImprovementMinimal Change
Patients with ≥50% Pain ReductionHigher PercentageLower Percentage
Improvement in Sleep InterferenceSignificant ImprovementMinimal Change

This table represents a summary of typical outcomes and is not from a single study.

Efficacy MeasureResult
Pain Reduction vs. PlaceboStatistically significant
Sleep ImprovementDemonstrated
Patient-Reported Global Impression of ChangeFavorable

This table is a qualitative summary of typical findings.

This compound has been shown to be an effective treatment for neuropathic pain resulting from spinal cord injury (SCI). Clinical studies have demonstrated that this compound can significantly reduce pain intensity in individuals with SCI-related neuropathic pain. Patients treated with this compound have reported clinically meaningful reductions in their pain levels, leading to improvements in daily functioning and quality of life.

The use of this compound has shown promise in the management of central neuropathic pain, a condition that can arise from damage to the central nervous system, such as from a stroke or multiple sclerosis. While the body of evidence is still growing, some studies suggest that this compound can provide pain relief for patients with central neuropathic pain.

The role of this compound in managing chemotherapy-induced neuropathic pain (CINP) has been a subject of investigation. Some studies have suggested a potential benefit, while others have yielded less conclusive results. The complexity of CINP and the variability in chemotherapy regimens contribute to the mixed findings in clinical trials. Further research is ongoing to better understand the efficacy of this compound in this specific type of neuropathic pain.

The potential utility of this compound has been explored in other pain conditions, including low back pain and acute nociceptive pain. While primarily indicated for neuropathic pain, its mechanism of action has led to research into its broader analgesic effects. For chronic low back pain with neuropathic components, some evidence suggests a potential benefit. However, its efficacy in purely nociceptive pain states, such as acute postoperative pain, is not as well-established and is not a primary indication for its use.

Fibromyalgia Syndrome

This compound has been investigated for its role in managing fibromyalgia, a syndrome characterized by chronic widespread pain, fatigue, and sleep disturbances.

Evidence for Pain and Sleep Improvement

Clinical trials have consistently shown that this compound can lead to significant improvements in both pain and sleep quality for patients with fibromyalgia. oup.com A meta-analysis of clinical trials revealed that 30-50% of patients treated with this compound achieved a greater than 30% reduction in pain from baseline, while 20-30% of patients experienced a pain reduction of more than 50%. nih.gov In one 8-week, double-blind controlled trial, this compound significantly reduced the average severity of pain compared to placebo. researchgate.net This study also found that significantly more patients in the this compound group (29%) had a greater than 50% improvement in pain at the endpoint compared to the placebo group (13%). researchgate.net

The onset of these improvements is often rapid. A post hoc analysis of four placebo-controlled trials found that immediate improvements in pain or sleep occurred by day 1 or 2 of treatment. nih.gov Sustained clinical improvement in sleep was achieved by day 11 for at least 50% of patients receiving this compound. oup.com Polysomnography (PSG) studies have objectively confirmed these benefits; one crossover study showed that this compound treatment led to a significant reduction in wake after sleep onset (WASO) by an average of 19.2 minutes compared to placebo. nih.gov Furthermore, analysis of two randomized trials demonstrated that improvements in sleep quality were not solely a byproduct of pain reduction, with a mediation analysis model suggesting that 43%–80% of sleep improvement was a direct effect of the medication itself. nih.gov

Summary of this compound Efficacy in Fibromyalgia Clinical Trials
Outcome MeasureThis compound ResultPlacebo ResultStudy FindingSource
>50% Pain Improvement29% of patients13% of patientsSignificantly more responders in the this compound group. researchgate.net
Time to Sustained Sleep ImprovementDay 11 (for 50% of patients)N/ARapid onset of sustained sleep benefits. oup.com
Wake After Sleep Onset (WASO)-19.2 minutes changeN/A (vs. placebo)Objective improvement in sleep maintenance confirmed by PSG. nih.gov
≥30% Pain Intensity Reduction39% to 43% of participants~28% of participantsAbout 11% more participants experienced moderate benefit with this compound. nih.gov

Epilepsy

This compound is utilized as an antiepileptic drug, primarily in the management of partial-onset seizures.

Adjunctive Therapy for Partial-Onset Seizures

This compound has demonstrated significant efficacy as an adjunctive, or "add-on," therapy for adults with partial-onset seizures, with or without secondary generalization. nih.govresearchgate.net Three pivotal multi-center, randomized, double-blind, placebo-controlled trials involving over 1,000 patients with treatment-resistant partial epilepsy showed a clear antiepileptic effect. nih.govnih.gov In these 12-week trials, this compound was significantly superior to placebo in reducing seizure frequency, with a clear dose-response relationship. nih.gov The responder rate, defined as the percentage of patients achieving a 50% or greater reduction in seizure frequency from baseline, approached 50% at higher doses. nih.gov

A Cochrane review of eleven randomized controlled trials confirmed these findings, concluding that patients taking this compound as an add-on treatment were more than twice as likely to have their seizure frequency reduced by 50% or more compared to those taking a placebo. cochrane.org Efficacy has also been established in pediatric populations. One study involving children aged 1 month to less than 4 years with focal onset seizures (FOS) found a statistically significant reduction in seizure rate compared with placebo. nih.gov

Efficacy of Adjunctive this compound in Partial-Onset Seizures
Study PopulationKey Efficacy EndpointResultSource
Adults with refractory partial epilepsy≥50% reduction in seizure frequency31-51% of patients achieved this outcome. nih.govfenixpharma.it
Adults (pooled analysis)Responder Rate (≥50% seizure reduction)Approached 50% at 600 mg/day. nih.gov
Adults (Cochrane Review)Relative Risk of ≥50% seizure reductionPatients on this compound were 1.95 times more likely to achieve this vs. placebo. cochrane.org
Children (1 month to <4 years)Reduction in seizure rate (log-transformed)Statistically significant 35% reduction vs. placebo. nih.gov

Efficacy in Refractory Epilepsy

This compound's utility is particularly noted in patients with refractory (or drug-resistant) epilepsy, where existing treatments have failed to provide adequate seizure control. The pivotal trials for this compound's approval enrolled patients who were highly refractory to treatment; 73% were receiving at least two other antiepileptic drugs, and 23% were on three. nih.gov Despite this level of treatment resistance, this compound demonstrated a significant antiepileptic effect. nih.govfenixpharma.it

Anxiety Disorders

The therapeutic application of this compound extends to the treatment of anxiety disorders, most notably Generalized Anxiety Disorder (GAD).

Numerous clinical trials have consistently demonstrated the efficacy of this compound in treating GAD. rug.nlnih.gov A meta-analysis of fourteen studies involving over 4,800 patients showed that this compound had superior efficacy in reducing Hamilton Anxiety Rating Scale (HAM-A) global scores at multiple time points, including 4 weeks, 8 weeks, and beyond, compared to placebo. frontiersin.org One double-blind study compared this compound, lorazepam, and placebo in patients with GAD. nih.govpsychiatryonline.org The study found that the mean decreases in total HAM-A scores were significantly greater for both this compound (-9.2 to -10.3) and lorazepam (-12.0) compared to placebo (-6.8). nih.gov

A key feature of this compound's effect in GAD is its rapid onset of action. psychiatryonline.org Significant reductions in HAM-A scores compared to placebo have been observed as early as the first week of treatment. nih.govpsychiatryonline.org This rapid anxiolytic effect is a notable characteristic. psychiatryonline.org Efficacy has been established not only as a monotherapy but also as an adjunctive treatment for patients who have not responded sufficiently to an initial course of therapy with a selective serotonin (B10506) reuptake inhibitor (SSRI) or serotonin-norepinephrine reuptake inhibitor (SNRI). rug.nlnih.gov

Generalized Anxiety Disorder (GAD)

This compound has been consistently demonstrated as an effective treatment for Generalized Anxiety Disorder (GAD). nih.gov Its efficacy has been established in numerous clinical trials and confirmed through several meta-analyses. nih.govnih.govfrontiersin.org The therapeutic effect of this compound in GAD is observed in both the psychological and physical symptoms of the disorder. researchgate.netresearchgate.net

Clinical trials have shown that this compound's anxiolytic effects can be detected as early as the first week of treatment, demonstrating a rapid onset of action. psychiatryonline.orgnih.gov In one double-blind study, mean decreases in the Hamilton Anxiety Rating Scale (HAM-A) total score were significantly greater for patients receiving both 150 mg/day (-9.2) and 600 mg/day (-10.3) of this compound compared to placebo (-6.8). nih.gov The effect of the 600 mg/day dose was comparable in magnitude and speed to that of lorazepam (6 mg/day). psychiatryonline.org Furthermore, this compound has shown efficacy as an adjunctive therapy for patients who have not responded adequately to an initial course of selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs). nih.gov In comparative analyses, this compound showed a clinical response comparable to benzodiazepines but with lower dropout rates. nih.govresearchgate.net

Efficacy of this compound in Generalized Anxiety Disorder (GAD) from Meta-Analyses
Meta-AnalysisNumber of TrialsTotal PatientsPrimary Outcome MeasureResult vs. Placebo
Boschen (2011) nih.govresearchgate.net71352Hedges' g (Overall)0.364
Boschen (2011) nih.govresearchgate.net71352Hedges' g (Psychic Symptoms)0.349
Boschen (2011) nih.govresearchgate.net71352Hedges' g (Somatic Symptoms)0.239
Generoso et al. (Updated Review) nih.gov82299Hedges' g (Overall)0.37

Social Anxiety Disorder (SAD)

Clinical trial evidence suggests that this compound is an effective treatment for Social Anxiety Disorder (SAD), particularly at higher doses. jwatch.orgnih.gov Multiple randomized, double-blind, placebo-controlled studies have evaluated its efficacy in patients with generalized SAD. tandfonline.com

A key multicenter study randomized 135 patients to receive this compound 150 mg/day, this compound 600 mg/day, or a placebo for 10 weeks. jwatch.orgnih.gov The results showed that the 600 mg/day dose was associated with a significant reduction in the Liebowitz Social Anxiety Scale (LSAS) total score from baseline compared to placebo. jwatch.orgnih.gov However, no significant difference was observed between the 150 mg/day dose and placebo. jwatch.org The therapeutic effect of the 600 mg/day dosage was evident from the first week and was sustained throughout the study. jwatch.org

Another 11-week, fixed-dose study involving 329 patients with generalized SAD provided further evidence. nih.gov In this trial, the 600 mg/day dose of this compound led to a significantly greater mean reduction in the LSAS total score compared with placebo (-29.8 vs. -19.7). nih.gov This dose also showed significant improvement on the fear and avoidance subscales of the LSAS. nih.gov While a 450 mg/day dose also showed some efficacy in one study, the most consistent and robust effects have been reported with the 600 mg/day dose. tandfonline.com Across studies, the proportion of patients classified as responders on the Clinical Global Impression of Improvement (CGI-I) scale was significantly higher in the this compound 600 mg group compared to placebo. tandfonline.com

Summary of Key Clinical Trial Findings for this compound in Social Anxiety Disorder (SAD)
StudyDosagePrimary Efficacy MeasureKey Finding vs. PlaceboCitation
Pande et al. (2004)600 mg/dayChange in LSAS Total ScoreSignificant reduction jwatch.orgnih.gov
Pande et al. (2004)150 mg/dayChange in LSAS Total ScoreNot significantly different jwatch.orgnih.gov
Feltner et al.600 mg/dayMean reduction in LSAS Total ScoreSignificantly greater reduction (-29.8 vs -19.7) nih.gov
Feltner et al.450 mg/dayMean reduction in LSAS Total ScoreNot significantly different nih.gov
Feltner et al.300 mg/dayMean reduction in LSAS Total ScoreNot significantly different nih.gov

Anxiety Associated with Other Conditions

This compound has demonstrated efficacy in reducing anxiety in specific situations outside of diagnosed anxiety disorders. Studies have found it to be superior to placebo in lessening anxiety in patients before they undergo medical procedures, such as dental or orthopedic surgery. nih.gov The onset of this anxiolytic effect can occur within a few hours of administration. nih.gov This indicates a potential utility for this compound in managing acute situational anxiety.

Exploratory and Negative Clinical Findings

Lack of Efficacy in Neurogenic Claudication

Despite its efficacy in various neuropathic pain conditions, this compound has been found to be ineffective for neurogenic claudication associated with lumbar spinal stenosis. nih.govnih.govjwatch.org A randomized, double-blind, active placebo-controlled, crossover trial was conducted to test the effects of this compound on the induction of neurogenic claudication. nih.govnih.gov

Exploratory Studies in Behavioral and Psychological Symptoms of Dementia

The use of this compound for behavioral and psychological symptoms of dementia (BPSD) is an area of ongoing exploration with some emerging, albeit preliminary, findings. bps.ac.uk BPSD, which includes symptoms like agitation and aggression, is common in dementia and presents significant challenges. bps.ac.uk

A 2024 double-blind, randomized, placebo-controlled clinical trial involving 53 patients with Alzheimer's disease evaluated the efficacy of this compound in treating BPSD. nih.govnih.gov Over 12 weeks, patients receiving this compound showed significantly better outcomes compared to the placebo group, as measured by the Neuropsychiatric Inventory (NPI) and the Behavioral Pathology in AD Rating Scale (BEHAVE-AD). nih.govnih.gov Reductions were also noted in the depression sub-score and the caregiver burden sub-score of the NPI. nih.gov

However, the broader evidence base remains limited. A systematic review on the topic found no randomized controlled trials prior to the one mentioned above. bps.ac.uk The existing evidence consisted mainly of case series and case reports, which suggested a possible benefit but were considered low-grade. bps.ac.ukfrontiersin.org Therefore, while recent controlled data is promising, the role of this compound in treating BPSD is still considered exploratory and requires further research to be confirmed. bps.ac.uk

Drug Interactions: Academic and Mechanistic Insights

Pharmacokinetic Interaction Profile

Pregabalin exhibits a favorable pharmacokinetic profile that suggests a limited potential for pharmacokinetic drug-drug interactions.

This compound demonstrates highly predictable and linear pharmacokinetics nih.gov. Following oral administration, absorption is rapid and extensive, with bioavailability reported to be ≥90% regardless of the dose drugbank.com. A key factor contributing to its low interaction potential is that this compound is not subject to significant hepatic metabolism nih.govdrugbank.comnih.gov. Less than 2% of this compound is metabolized in the body, and it is excreted virtually unchanged in the urine nih.govdrugbank.com. Furthermore, this compound does not induce or inhibit liver enzymes, such as the cytochrome P450 system, which are commonly involved in the metabolism of many drugs nih.govnih.govconsensus.app. This lack of hepatic metabolism significantly reduces the likelihood of metabolic interactions with other medications consensus.appijbcp.com.

In addition to minimal metabolism, this compound does not bind to plasma proteins nih.govdrugbank.comnih.gov. The absence of plasma protein binding means that this compound is unlikely to be displaced from protein binding sites by other highly protein-bound drugs, or to displace other drugs from these sites, thus avoiding potential interactions related to altered free drug concentrations nih.govdrugbank.com. These pharmacokinetic characteristics, namely negligible metabolism and lack of protein binding, support the low potential for pharmacokinetic drug-drug interactions observed with this compound nih.govijbcp.comijbcp.comtandfonline.com.

Pharmacodynamic Interactions

While pharmacokinetic interactions are generally limited, this compound can be involved in pharmacodynamic interactions, particularly with substances that affect the central nervous system.

Concomitant use of this compound with other central nervous system (CNS) depressants can lead to additive or synergistic effects, enhancing sedation and potentially increasing the risk of adverse outcomes. CNS depressants include substances such as alcohol, opioids, benzodiazepines, and muscle relaxants nih.govdrugs.comrecovered.orgenantilabs.comsinglecare.com. The mechanism of this interaction is not fully established but is thought to involve additive depressant effects on the CNS drugs.com. Combining this compound with these agents can increase the risk of dizziness, somnolence, confusion, impaired coordination, and respiratory depression drugs.comrecovered.orgsinglecare.commedsafe.govt.nz.

There is an increased risk of opioid-related adverse events, including profound sedation, respiratory depression, syncope, and death, when this compound is used concomitantly with opioids medsafe.govt.nzdrugs.com. This increased risk is attributed to potentially additive depressant effects on the central nervous system drugs.com. Studies have indicated that concomitant use of gabapentinoids (including this compound) with opioids may increase the risk of opioid overdose and serious adverse effects drugs.com. While the precise mechanism for this enhanced risk is still under investigation, it is believed to involve synergistic CNS depression nih.govdrugs.com. Some research suggests that while this compound may not directly modulate the µ-opioid receptor, it could indirectly affect pathways modulated by these receptors, contributing to enhanced depressant effects peerj.com. Caution is strongly advised when prescribing this compound with opioids, and close monitoring is recommended medsafe.govt.nzdrugs.com.

Safety Profile and Risk Assessment from Research Perspectives

Commonly Reported Adverse Events in Clinical Trials

Clinical trials have consistently identified a specific profile of adverse events associated with pregabalin use. A meta-analysis of 38 randomized controlled trials (RCTs) found that 20 out of 39 identified adverse events were significantly associated with this compound. drugbank.com The most frequently reported events are related to the central nervous system.

A pooled analysis of 31 randomized clinical trials involving 7,510 patients identified nine adverse events with a significant risk difference compared to placebo. nih.gov The most common of these were dizziness and somnolence, which typically appeared within the first two weeks of treatment and often resolved within one to two weeks without needing to stop the medication. nih.gov

Commonly reported adverse events in clinical trials include:

Dizziness drugbank.comnih.gov

Somnolence (sleepiness) drugbank.comnih.gov

Weight gain nih.govbmj.com

Peripheral edema (swelling of limbs) nih.govbmj.com

Dry mouth nih.govbmj.com

Blurred vision nih.gov

Constipation drugbank.comnih.gov

Fatigue bmj.com

Balance disorder nih.gov

Euphoric mood nih.govbmj.com

Incoordination and ataxia drugbank.combmj.com

Vertigo bmj.com

Disturbance in attention drugbank.com

The incidence of these events often increases with higher doses. nih.gov Research also indicates that most adverse events are mild to moderate in intensity. nih.govdovepress.com

Table 1: Common Adverse Events Associated with this compound in Clinical Trials

Adverse Event Category Specific Events
Central Nervous System Dizziness, Somnolence, Ataxia, Balance Disorder, Vertigo, Fatigue, Incoordination, Tremor, Disturbance in Attention, Confusional State
Gastrointestinal Dry Mouth, Constipation
Ophthalmologic Blurred Vision, Diplopia (Double Vision), Amblyopia
Metabolic/Constitutional Weight Gain, Peripheral Edema, Asthenia (Weakness)
Psychiatric Euphoria, Abnormal Thinking

Dependence, Misuse, and Abuse Potential in Research Settings

Research has raised concerns regarding the potential for misuse, abuse, and dependence on this compound. nih.govjuniperpublishers.com While classified as a Schedule V controlled substance in the U.S., indicating a low potential for abuse, evidence from various studies suggests that this risk should not be overlooked, particularly in specific populations. researchgate.netnih.gov

Epidemiological studies and case reports have found evidence of this compound abuse, especially among individuals with a history of substance abuse, such as opiate users. nih.govceon.rs The substance is sometimes used recreationally for its euphoric and dissociative effects, often at doses exceeding the therapeutic range. nih.gov Research suggests this compound may have a higher misuse potential than gabapentin (B195806) because of its faster absorption and onset of action. nih.gov Preclinical studies indicate that this compound's modulatory effects on the GABA and glutamate (B1630785) systems might contribute to its abuse potential. nih.govceon.rs

Tolerance to the euphoric effects and the emergence of withdrawal symptoms upon cessation have been reported, indicating the development of physical dependence. juniperpublishers.com Healthcare providers are advised to be vigilant for signs of abuse and diversion, especially when prescribing to patients with a history of substance-seeking behavior. nih.govresearchgate.net

Withdrawal Symptoms and Management Strategies

Abrupt or rapid discontinuation of this compound can lead to a withdrawal syndrome. researchgate.net Research from case reports and clinical observations has identified a constellation of symptoms that can emerge upon cessation. The mechanism is thought to be similar to that of benzodiazepine (B76468) and ethanol (B145695) withdrawal, involving changes in GABA synthesis. researchgate.net

Commonly reported withdrawal symptoms include:

Insomnia recovered.orgcastlecraig.co.uk

Anxiety and agitation researchgate.netrecovered.orgrecovery.org

Headache recovered.orgcastlecraig.co.uk

Nausea and diarrhea recovered.orgcastlecraig.co.uk

Tachycardia (rapid heartbeat) and palpitations researchgate.netrecovery.org

Hypertension researchgate.net

Excessive sweating (hyperhidrosis) researchgate.netrecovered.org

Tremor researchgate.net

Confusion researchgate.netrecovery.org

Irritability drugs.com

In rare and severe cases, psychosis, suicidal ideation, and seizures have been reported. researchgate.netrecovered.orgrecovery.org

The severity of withdrawal can depend on the duration of use and the dosage. recovery.org Management of this compound withdrawal typically involves a gradual tapering of the dose over a period of at least one week to minimize symptoms. researchgate.net In cases of acute withdrawal, medical management may include the use of benzodiazepines or clonidine (B47849) to alleviate symptoms like agitation and hypertension. researchgate.net

Cardiovascular and Respiratory Safety Research

Research into the cardiovascular safety of this compound has identified potential risks. A systematic review analyzing data from five cohort studies with over a million patients suggested that the use of gabapentinoids (this compound and gabapentin) is associated with an increased risk of thrombotic events. nih.gov

Specific findings from this research include:

Deep Vein Thrombosis (DVT): An increased risk was observed after three months, one year, and five years of use. nih.gov

Pulmonary Embolism (PE): Similarly, an increased risk was noted after three months, one year, and five years. nih.govplos.org

Peripheral Vascular Disease (PVD): Chronic use was associated with a higher risk after one and five years. nih.govplos.org

Stroke: An increased risk of stroke was associated with five years of gabapentinoid use. nih.gov

Regarding respiratory safety, the U.S. Food and Drug Administration (FDA) has issued warnings about the risk of serious breathing difficulties, particularly in patients with pre-existing respiratory risk factors. fda.gov These risk factors include concurrent use of opioids or other central nervous system (CNS) depressants, conditions like chronic obstructive pulmonary disease (COPD), and advanced age. fda.gov Clinical trial data and animal studies have shown that this compound, both alone and in combination with opioids, can cause respiratory depression. fda.gov

Dermatological Reactions and Hypersensitivity Research

While uncommon, hypersensitivity reactions and dermatological issues have been documented in research literature. nih.gov Hypersensitivity reactions are estimated to occur in 1/100 to 1/1000 patients. nih.gov These reactions typically manifest within the first two weeks of initiating the medication, though delayed reactions have been reported. nih.govresearchgate.net

Case reports have described various cutaneous reactions, including:

Maculopapular drug eruption: This is a type of rash characterized by flat red areas on the skin covered with small bumps. researchgate.netnih.gov One reported case involved a delayed reaction occurring after 40 days of use, affecting 80-90% of the body surface area. nih.govresearchgate.net

Erythema multiforme-type drug eruption: A more severe skin reaction. researchgate.net

Angioedema: This is a serious allergic reaction involving swelling of the face, lips, tongue, and throat, which can be life-threatening. drugs.commayoclinic.orgscienceopen.com

Drug Hypersensitivity Syndrome: This is a severe reaction characterized by fever, rash, and internal organ involvement. scienceopen.com

The exact mechanisms for these this compound-induced skin reactions are not yet clearly understood. researchgate.net Discontinuation of the drug typically leads to the resolution of the rash. researchgate.net

Long-Term Safety and Tolerability Studies

To understand the safety profile of this compound over extended periods, researchers have conducted open-label extension studies. These studies generally support the long-term safety and tolerability of the compound.

A 53-week, open-label trial in Japanese patients with central neuropathic pain found that this compound was generally well-tolerated. nih.govdovepress.com The adverse event profile observed in this long-term study was similar to that seen in shorter-duration trials. nih.govresearchgate.net The most common treatment-related adverse events were somnolence, weight gain, dizziness, and peripheral edema. nih.govdovepress.comresearchgate.net The majority of these events were mild (89.1%) or moderate (9.2%) in intensity. dovepress.comresearchgate.net This study concluded that this compound provides sustained efficacy and is generally well tolerated for up to a year in patients with chronic central neuropathic pain. nih.gov Other long-term, open-label studies in patients with conditions like partial seizures and fibromyalgia have also been conducted to evaluate safety and tolerability. researchgate.netclinicaltrials.gov

Neurocognitive Effects Investigated in Clinical Research

The impact of this compound on cognitive function has been a subject of clinical investigation. Studies in healthy volunteers and patient populations have reported mild negative cognitive effects. nih.govresearchgate.net

A double-blind, placebo-controlled trial involving 32 healthy volunteers who received this compound for 12 weeks found significant negative effects on three out of six cognitive measures compared to the placebo group. nih.govjwatch.org The affected domains included tasks measuring processing speed, attention, and verbal fluency (specifically, the Digit Symbol, Stroop, and Controlled Oral Word Association tests). nih.gov These objective findings were paralleled by subjective complaints of neurotoxicity. nih.govjwatch.org

Another study on patients with neuropathic pain concluded that this compound was associated with cognitive impairment, and the degree of this impact was related to the duration of therapy and the dose of the drug. nveo.org The neurotoxic adverse effects of this compound, including cognitive issues, have been found to increase with higher doses. researchgate.net Research using quantitative electroencephalography (EEG) in healthy volunteers has shown that this compound can induce a slowing of EEG background rhythms, which is correlated with its negative cognitive effects. aesnet.org

Special Populations in Pregabalin Research

Renal Impairment and Clearance Research

Pregabalin is primarily eliminated from the systemic circulation by renal excretion as unchanged drug. europa.eudroracle.ai Studies have investigated the pharmacokinetics of this compound in subjects with varying degrees of renal function. Total and renal this compound clearance are proportional to creatinine (B1669602) clearance (CLcr). europa.eudroracle.airesearchgate.net As renal function decreases, the area under the plasma concentration-time profile (AUC) and terminal elimination half-life values of this compound increase. researchgate.net

Research indicates that dosage adjustment is necessary for patients with compromised renal function. europa.eudroracle.aimedsafe.govt.nzdroracle.ai this compound is effectively removed from plasma by hemodialysis, with approximately 50% of the drug cleared during a 4-hour session. europa.eudroracle.aimedsafe.govt.nz This necessitates supplemental doses after hemodialysis to maintain steady-state plasma concentrations within desired ranges. droracle.airesearchgate.netmedsafe.govt.nz

A study evaluating this compound pharmacokinetics in subjects with various degrees of renal function found a proportional relationship between total and renal this compound clearance and CLcr. researchgate.net

Table 10.1.1: Relationship between this compound Clearance and Creatinine Clearance

ParameterRelationship to CLcr
Total this compound ClearanceProportional
Renal this compound ClearanceProportional
AUCIncreases with decreasing CLcr
Terminal Elimination Half-lifeIncreases with decreasing CLcr

Research highlights that patients with impaired renal function may be at a higher risk of adverse effects due to decreased this compound clearance, and dosage adjustment is recommended for those with CLcr < 60 mL/min. droracle.ai

Pediatric Population Studies

Clinical programs have evaluated this compound as adjunctive therapy for partial onset seizures in pediatric patients. medcentral.comaesnet.orgpfizer.com Studies have been conducted in various pediatric age groups, including infants aged 1 month to less than 4 years and children aged 4 to 16 years. medcentral.comaesnet.orgpfizer.com

Pharmacokinetic studies in pediatric patients have shown that this compound clearance (normalized for body weight) is approximately 40% higher in patients weighing less than 30 kg compared to those weighing 30 kg or more. medcentral.comaesnet.org This finding supports the need for higher body weight-adjusted doses in younger children weighing less than 30 kg to achieve comparable exposure to older children and adults. aesnet.orgnih.gov

Efficacy studies in pediatric patients with partial seizures have shown varying results depending on the dosage. medcentral.compfizer.com For example, one Phase 3 study in pediatric patients aged 1 month to less than 4 years found that a higher dose (14 mg/kg/day) resulted in a statistically significant reduction in seizure frequency compared to placebo, while a lower dose (7 mg/kg/day) did not. pfizer.com

The safety and efficacy of this compound for indications other than partial seizures, such as fibromyalgia, diabetic peripheral neuropathy, postherpetic neuralgia, or neuropathic pain associated with spinal cord injury, have not been established in pediatric patients. medcentral.com

Pregnancy and Lactation: Risk-Benefit Analysis and Teratogenicity Research

Research on this compound use during pregnancy is limited, and the potential teratogenic effects are a subject of investigation and discussion. tandfonline.comresearchgate.netnih.gov Animal studies have indicated reproductive toxicity, including skeletal malformations and other developmental anomalies at certain exposure levels. researchgate.netmedsafe.govt.nz this compound has been shown to cross the placenta in rats and may cross the human placenta. medsafe.govt.nz

Observational studies in humans have explored the association between first-trimester this compound exposure and the risk of major congenital malformations. tandfonline.comresearchgate.netmedsafe.govt.nz Some studies have suggested a potentially increased risk of major birth defects following first-trimester exposure to this compound. tandfonline.comresearchgate.net For instance, a Nordic observational study involving over 2700 pregnancies exposed to this compound in the first trimester reported a higher prevalence of major congenital malformations in exposed infants compared to unexposed infants. medsafe.govt.nz However, the adjusted prevalence ratio in this study was not statistically significant. medsafe.govt.nz Other studies have also reported a potential signal for increased risk, but limitations such as small sample size and confounding factors necessitate confirmation through independent studies. researchgate.net

Studies have also investigated other pregnancy outcomes. Some research has indicated higher rates of preterm delivery and lower birth weight in infants exposed to this compound during pregnancy, although these findings have not always been statistically significant across all studies. nih.gov

The available data suggest that while a definitive association between this compound and teratogenicity in humans has not been firmly established, a small increased risk of adverse birth outcomes cannot be completely ruled out. medsafe.govt.nzmdpi.com Therefore, the use of this compound during pregnancy requires careful consideration of the potential risks versus the benefits to the mother. medsafe.govt.nz

Geriatric Considerations in Clinical Studies

Clinical studies have evaluated the efficacy and safety of this compound in older patients, particularly those with neuropathic pain conditions such as painful diabetic peripheral neuropathy (DPN) or postherpetic neuralgia (PHN). nih.govresearchgate.net A pooled analysis of 11 clinical studies in patients with DPN or PHN included a substantial number of older patients, categorized by age groups (e.g., 65-74 years and ≥75 years). nih.govresearchgate.net

These studies have shown that this compound can significantly reduce pain in older patients with neuropathic pain, with improvements in pain often comparable to those observed in younger patients. nih.govresearchgate.net

Table 10.4.1: Pain Relief in Older Patients with Neuropathic Pain (Pooled Analysis)

Age GroupEfficacy Outcome (e.g., ≥30% Pain Response)Finding
65-74 yearsClinically meaningful pain relief observedComparable to younger patients
≥75 yearsClinically meaningful pain relief observedComparable to younger patients

Source: Based on pooled analysis of clinical studies in DPN and PHN. nih.govresearchgate.net

Research also indicates that this compound oral clearance tends to decrease with increasing age, consistent with age-related decreases in creatinine clearance. europa.euhres.ca This may necessitate dosage adjustments in older patients with compromised renal function. europa.euhres.ca

Studies in elderly patients with generalized anxiety disorder have also demonstrated the efficacy of this compound in this population. cambridge.orgresearchgate.net

Patient Subgroups with Specific Comorbidities

Research has explored the impact of specific comorbidities on this compound efficacy and safety. For instance, studies in patients with fibromyalgia have analyzed the prevalence of comorbid conditions, such as headache, immunological disorders, gastroesophageal issues, and psychiatric disorders, and their relationship to this compound efficacy. nih.gov These analyses have generally shown consistent pain reductions with this compound across various subgroups with these comorbidities, suggesting that the presence of these conditions does not significantly alter this compound efficacy for fibromyalgia pain. nih.gov

Studies have also investigated the association between this compound use and the risk of dementia in patient populations, including those with and without certain comorbidities like depression or head injury. nih.gov One study found that the risk of dementia associated with gabapentin (B195806) or this compound exposure was significant in most subgroups, with a potentially higher risk observed in younger patients (age < 50 years) compared to older patients. nih.gov

Furthermore, research has highlighted the high comorbidity between this compound abuse and certain psychiatric disorders, including major depression disorder, generalized anxiety disorder, borderline personality disorder, and antisocial personality disorder. researchgate.net

Comorbid sleep disturbance is also common in patients with chronic pain conditions like painful diabetic peripheral neuropathy and post-herpetic neuralgia. oup.com Research suggests that baseline sleep interference scores might, in part, predict substantial pain relief in response to this compound treatment in these patients. oup.com

Translational Research and Future Directions

Bridging Preclinical and Clinical Findings

Translational studies are crucial for understanding how observations in animal models translate to human efficacy and vice versa. For instance, preclinical studies in rodent models of neuropathic pain, such as the streptozotocin (B1681764) (STZ)-induced diabetes model, provided key efficacy data that supported the clinical development of pregabalin for painful diabetic peripheral neuropathy. frontiersin.orgresearchgate.net this compound has demonstrated effectiveness in mitigating mechanical allodynia and thermal hyperalgesia in STZ-induced diabetic peripheral neuropathy models in rats. researchgate.net While preclinical studies have consistently shown robust analgesic effects across various pain models, the translation to clinical success has been variable for many pain drugs, highlighting the complexity of pain mechanisms and the need for improved translational approaches. nih.gov Bidirectional research, moving findings from the clinic back to the lab for further investigation, is also important in this process. frontiersin.org

Identification of Novel Therapeutic Targets and Mechanisms

While the binding to the α2δ subunit is the primary known mechanism, research continues to explore other potential targets and pathways influenced by this compound. Studies suggest that this compound may also modulate different potassium channels, including KATP channels, which could contribute to its analgesic effects by reducing neuronal excitability and inhibiting neurotransmitter release. nih.govpeerj.com Additionally, this compound has been shown to increase the activity of excitatory amino acid transporters (EAATs), leading to a further decrease in synaptic glutamate (B1630785) availability. nih.govresearchgate.net Research is also investigating the role of α2δ-2 subunits and their potential involvement in both central and peripheral pain pathways, as well as their influence on processes like axon growth and the clustering of GABAA receptors. frontiersin.org Novel insights into this compound's effects on neural mechanisms of intracortical disinhibition in conditions like fibromyalgia are also being explored using neurophysiological measures. frontiersin.org

Development of Predictive Biomarkers

Identifying biomarkers that can predict a patient's response to this compound therapy is a significant area of research, aiming to personalize pain management. Quantitative sensory testing (QST) has shown promise in predicting this compound efficacy in patients with painful chronic pancreatitis. plos.org One study found that hypersensitivity to electric tetanic stimulation in the pancreatic area, measured by the electrical pain detection threshold (ePDT) ratio, was predictive of this compound response with a classification accuracy of 83.9%. plos.org Neuroimaging techniques are also being investigated as potential biomarker tools. Studies using techniques like magnetic resonance spectroscopy and functional magnetic resonance imaging have explored whether baseline levels of certain neurochemicals or patterns of brain connectivity can predict analgesic response to this compound in chronic pain patients. harvard.edu For example, higher pretreatment levels of combined glutamate + glutamine (Glx) within the posterior insula were associated with greater improvements in pressure pain sensitivity after this compound administration in fibromyalgia patients. harvard.edu Changes in electroencephalographic (EEG) spectral indices have also been explored as potential pharmacodynamic biomarkers for this compound's central analgesic effect in chronic visceral pain. researchgate.net

Future Research in Understudied Indications and Patient Populations

While this compound is approved for several conditions, there is ongoing interest in exploring its potential in other indications and patient populations that may benefit from its pharmacological profile. This includes investigating its efficacy in various chronic pain conditions not yet officially sanctioned by regulatory bodies. nih.gov There is also a recognized need for more research on the effectiveness and safety of this compound in specific populations, such as children and adolescents, where evidence is currently limited. researchgate.net Although some studies have explored gabapentinoids in pediatric pain, a systematic review highlighted a paucity of evidence for their analgesic effect and safety in this group. researchgate.net

Elucidation of Remaining Unknown Mechanisms of Action

Despite significant research, the precise and complete mechanisms by which this compound exerts its therapeutic effects are still not fully understood. sci-hub.senih.govnih.govdrugbank.comeuropa.eu While the binding to the α2δ subunit is well-established, the downstream consequences of this interaction and other potential contributing pathways are still being investigated. sci-hub.senih.govnih.govdrugbank.comfrontiersin.org For instance, it is not definitively known if this compound acts as an allosteric modulator or has a direct inhibitory effect on transporter proteins. frontiersin.org Further studies are required to fully delineate its effects on calcium channel currents and the complex interplay with various neurotransmitter systems beyond the initial modulation of release. nih.govrsc.org The mechanism behind the synergistic toxicity observed with opioids and this compound also requires further investigation. peerj.com

Methodological Advancements in Clinical Trial Design

Future research in this compound and similar compounds can benefit from advancements in clinical trial design to improve efficiency and the ability to detect meaningful treatment effects. This includes optimizing dose escalation protocols to enhance safety and tolerability, as seen in comparative studies with gabapentin (B195806). neurology.org Utilizing historical control data within conversion-to-monotherapy trial designs can also provide valuable insights into the efficacy of this compound as a standalone treatment. neurology.org Methodological improvements in assessing outcomes, such as incorporating objective biomarkers alongside patient-reported outcomes, can provide a more comprehensive understanding of treatment response. harvard.eduresearchgate.net The use of advanced statistical methods, such as support vector machines for analyzing complex datasets like QST results, can aid in identifying predictive factors. plos.org

Q & A

Q. What is the molecular mechanism underlying pregabalin's analgesic and anticonvulsant effects?

this compound binds to the α2-δ subunit of voltage-gated calcium channels in the central and peripheral nervous systems, inhibiting excitatory neurotransmitter release (e.g., glutamate, substance P) . This modulation reduces neuronal hyperexcitability, which is critical in neuropathic pain and seizure disorders. Methodologically, preclinical studies utilize electrophysiological assays and radioligand binding techniques to quantify α2-δ affinity .

Q. How is this compound's efficacy in neuropathic pain assessed in clinical trials?

Standardized outcomes include ≥30% or ≥50% pain intensity reduction (11-point Likert scale) and Patient Global Impression of Change (PGIC) scores. Trials often employ randomized, double-blind, placebo-controlled designs with doses ranging from 150–600 mg/day, stratified by creatinine clearance . For example, in postherpetic neuralgia, 600 mg/day achieved a 62% responder rate (≥30% pain reduction) vs. 24% for placebo (NNT = 2.7) .

Q. What analytical methods are used to quantify this compound in pharmaceutical and biological matrices?

Reverse-phase HPLC with Quality by Design (QbD) principles optimizes parameters like mobile phase composition and column temperature for robust quantification in capsules . For enantiopurity analysis, capillary electrophoresis with cyclodextrin chiral selectors and derivatization (e.g., dansyl chloride) achieves detection limits of 0.015% for impurities . Green analytical chemistry approaches reduce solvent waste in fluorescence-based assays for plasma samples .

Advanced Research Questions

Q. How do preclinical models of this compound efficacy align with clinical outcomes, and what are the key discrepancies?

Preclinical studies consistently report robust analgesia across pain etiologies, even in conditions where clinical trials show limited efficacy (e.g., fibromyalgia). Meta-analyses highlight poor translational validity due to underreporting of bias mitigation (e.g., randomization, blinding) and overreliance on reflexive pain measures (e.g., paw withdrawal) rather than affective pain . For example, this compound reduced mechanical allodynia in rodent neuropathy models but showed modest PGIC improvements clinically .

Q. What methodological considerations are critical for optimizing this compound dosing in heterogeneous neuropathic pain populations?

Dose-response meta-analyses reveal 300–600 mg/day as optimal for diabetic neuropathy and postherpetic neuralgia, but interindividual variability necessitates creatinine clearance adjustments . Bayesian adaptive trial designs can personalize dosing by integrating pharmacokinetic data (e.g., renal function) and dynamic pain biomarkers (e.g., quantitative sensory testing) .

Q. Does this compound exhibit neuroprotective properties in preclinical neuropathy models?

Emerging evidence suggests this compound mitigates nerve damage by downregulating pro-inflammatory cytokines (e.g., TNF-α) and promoting axonal regeneration in rodent chronic constriction injury models. These effects are dose-dependent and validated via histomorphometry and electrophysiological recovery assays .

Q. How can methodological rigor in preclinical this compound studies be improved to enhance translational relevance?

Implementing ARRIVE guidelines, including sample size calculations, blinded outcome assessment, and reporting of negative results, reduces overestimation of efficacy. Multi-modal pain assessment (e.g., conditioned place aversion for affective pain) better models clinical complexity .

Q. What long-term safety data are available for this compound in real-world populations?

Observational studies with 3-month follow-ups report dose-dependent adverse events (e.g., dizziness: 29–35%; somnolence: 16–25%) and discontinuation rates (18–28%). Multivariate regression identifies baseline comorbidities and concomitant opioids as predictors of tolerability .

Q. How does this compound monotherapy compare to combination therapies (e.g., with duloxetine) in neuropathic pain management?

A randomized trial comparing this compound monotherapy (150–300 mg/day) with this compound-duloxetine combinations found comparable efficacy but reduced dropout rates in the combination group due to lower adverse events (e.g., somnolence: 16% vs. 25%) . Mechanistic synergy via dual modulation of calcium channels (this compound) and serotonin-norepinephrine reuptake (duloxetine) warrants further pharmacodynamic studies .

Q. What advanced pharmacokinetic strategies address this compound's enantiomeric purity and bioavailability challenges?

Chiral separation via cyclodextrin-enhanced capillary electrophoresis ensures >99.9% enantiopurity in formulations, critical for avoiding R-pregabalin impurities linked to reduced efficacy . Population pharmacokinetic models incorporating renal function and genetic polymorphisms (e.g., OCT2 transporters) optimize dosing in subpopulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pregabalin
Reactant of Route 2
Pregabalin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.